1400W
Description
N-(3-(Aminomethyl)benzyl)acetamidine has been reported in Crotalaria pallida with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODUKNYOEVZQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290729 | |
| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180001-34-7 | |
| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180001-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((3-(Aminomethyl)phenyl)methyl)ethanimidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180001347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1400W | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1VB8VP8OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-(3-(aminomethyl)benzyl)acetamidine (1400W)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and pathophysiological processes. This technical guide delineates the mechanism of action of this compound, its selectivity for iNOS over other isoforms, its impact on downstream signaling pathways, and detailed protocols for its experimental evaluation.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to immunological stimuli, such as cytokines and microbial products, and produces large, sustained amounts of NO in a calcium-independent manner. The overproduction of NO by iNOS has been linked to the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.
N-(3-(aminomethyl)benzyl)acetamidine (this compound) has emerged as a critical research tool and potential therapeutic agent due to its remarkable potency and selectivity as an iNOS inhibitor.[1][2] This guide provides a comprehensive overview of its mechanism of action for researchers and drug development professionals.
Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine is characterized as a slow, tight-binding inhibitor of human iNOS.[1] The mechanism of inhibition is time-dependent and either irreversible or extremely slowly reversible.[1] The binding of this compound to iNOS is dependent on the presence of the cofactor NADPH.[3] Furthermore, this compound acts as a competitive inhibitor with respect to the substrate L-arginine.[3]
The high selectivity of this compound for iNOS is attributed to subtle differences in the active sites of the NOS isoforms. This selectivity allows for the targeted inhibition of pathological NO production by iNOS while preserving the physiological functions of eNOS and nNOS, such as blood pressure regulation and neurotransmission.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of N-(3-(aminomethyl)benzyl)acetamidine have been quantified in numerous studies. The following table summarizes key quantitative data for the inhibition of the three human NOS isoforms by this compound.
| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Selectivity (iNOS vs. eNOS) | Reference |
| Kd | ≤ 7 nM | - | - | - | [3] |
| Ki | - | 2 µM | 50 µM | ~7140-fold | [3] |
| IC50 | 0.058 µM | > 10 µM | 266 µM | ~4586-fold | [4] |
Signaling Pathways
The primary mechanism of action of N-(3-(aminomethyl)benzyl)acetamidine is the direct inhibition of iNOS, which in turn modulates downstream signaling pathways that are dependent on NO.
iNOS Activation Pathway
The expression of iNOS is primarily regulated at the transcriptional level by inflammatory stimuli. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) are potent inducers of iNOS. These cytokines activate various transcription factors, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which bind to the promoter region of the iNOS gene and initiate its transcription.
Downstream Effects of iNOS Inhibition
By blocking the production of NO by iNOS, N-(3-(aminomethyl)benzyl)acetamidine modulates a variety of downstream signaling events. High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, which can cause cellular damage through lipid peroxidation, DNA damage, and protein nitration. Therefore, inhibition of iNOS by this compound can mitigate this nitrosative stress.
Furthermore, NO produced by iNOS has complex immunomodulatory roles. It can influence the production of other cytokines, such as TNF-α and interleukins. For instance, this compound has been shown to decrease the release of TNF-α while increasing the secretion of IL-12 p40 in macrophages.[2] This suggests that iNOS inhibition can shift the cytokine balance in the inflammatory microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine on nitric oxide synthase.
Radiometric NOS Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)
This assay is a highly sensitive method to directly measure NOS activity by quantifying the formation of [3H]L-citrulline from [3H]L-arginine.
Materials:
-
Purified NOS enzyme (iNOS, nNOS, or eNOS) or cell/tissue homogenate
-
[3H]L-arginine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl2)
-
Cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, 10 µM)
-
Calmodulin (for nNOS and eNOS, 10 µg/mL) and CaCl2 (2 mM)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound) at various concentrations
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form), equilibrated with stop buffer
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and [3H]L-arginine. For nNOS and eNOS assays, also include calmodulin and CaCl2.
-
Add the NOS enzyme source (purified enzyme or homogenate) to the reaction mixture.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding [3H]L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin will bind the unreacted [3H]L-arginine (a cation), while the [3H]L-citrulline (a neutral molecule) will flow through.
-
Collect the eluate containing [3H]L-citrulline into a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of [3H]L-citrulline produced and determine the NOS activity.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Griess Assay for Nitrite Determination in Cell Lysates
This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants or cell lysates. It is an indirect measure of NO production.
Materials:
-
Cells (e.g., macrophages) stimulated to express iNOS (e.g., with LPS and IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound) at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer)
-
Griess Reagent System:
-
Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in water)
-
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate cells and treat with inducing agents (e.g., LPS and IFN-γ) in the presence of various concentrations of this compound or vehicle control.
-
Incubate for a sufficient time to allow for iNOS expression and NO production (e.g., 18-24 hours).
-
Collect the cell culture supernatant or prepare cell lysates.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add a specific volume (e.g., 50 µL) of the samples and standards to the wells of a 96-well plate.
-
Add an equal volume (e.g., 50 µL) of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume (e.g., 50 µL) of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Determine the inhibitory effect of this compound on NO production.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a powerful pharmacological tool for investigating the roles of iNOS in health and disease. Its high potency and exceptional selectivity for iNOS over the constitutive isoforms make it an invaluable reagent for in vitro and in vivo studies. A thorough understanding of its mechanism of action, inhibitory kinetics, and effects on signaling pathways is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent for iNOS-mediated pathologies. The experimental protocols provided herein offer a robust framework for the characterization of this compound and other novel NOS inhibitors.
References
An In-depth Technical Guide to N-(3-(aminomethyl)benzyl)acetamidine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its ability to selectively target iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms has made it a valuable tool in biomedical research, particularly in studies involving inflammation, septic shock, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of N-(3-(aminomethyl)benzyl)acetamidine, with a focus on its mechanism of action and its effects on cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate its application in a research setting.
Chemical Properties and Structure
N-(3-(aminomethyl)benzyl)acetamidine is an aralkylamine characterized by a benzyl ring substituted with an aminomethyl group and an acetamidine moiety. It is a carboxamidine and a primary amino compound. The presence of basic nitrogen atoms allows for the formation of salts, with the dihydrochloride salt being a common form for its synthesis and use in experimental studies.
Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |
| IUPAC Name | N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide | N-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |
| Synonyms | This compound, W1400 | This compound dihydrochloride | |
| CAS Number | 180001-34-7 | 214358-33-5 | |
| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₅N₃·2HCl | |
| Molecular Weight | 177.25 g/mol | 250.17 g/mol | |
| XLogP3 | -0.2 | Not Available | |
| Hydrogen Bond Donor Count | 3 | Not Available | |
| Storage Condition | Not specified | -20°C |
Structural Information
The chemical structure of N-(3-(aminomethyl)benzyl)acetamidine consists of a central benzene ring with two key functional groups at the meta-position (positions 1 and 3). These are a benzylamine group to which an acetamidine group is attached, and an aminomethyl group. This specific arrangement of functional groups is crucial for its selective binding to the active site of the iNOS enzyme.
Synthesis
Caption: Plausible synthetic workflow for N-(3-(aminomethyl)benzyl)acetamidine.
Biological Activity and Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). This selectivity is a key feature, as indiscriminate inhibition of all NOS isoforms can have significant physiological consequences.
Inhibition of iNOS
The primary mechanism of action of this compound is the inhibition of iNOS, which is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. This compound has been shown to be a slow, tight-binding inhibitor of iNOS.
Modulation of Cytokine Production
In addition to its direct enzymatic inhibition, N-(3-(aminomethyl)benzyl)acetamidine modulates the production of key cytokines in immune cells, such as macrophages. Studies have shown that in LPS and IFN-γ activated macrophages, this compound can lead to a significant decrease in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Concurrently, it has been observed to markedly increase the secretion of the p40 subunit of interleukin-12 (IL-12), a cytokine involved in the differentiation of T helper 1 (Th1) cells.
Signaling Pathway Involvement
The expression of iNOS is tightly regulated by the transcription factor nuclear factor-kappa B (NF-κB). Pro-inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of target genes, including NOS2 (the gene encoding iNOS). By inhibiting iNOS, this compound can indirectly influence downstream signaling events that are mediated by nitric oxide. There is evidence to suggest a feedback loop where NO can modulate NF-κB activity. Therefore, the effects of this compound on cytokine production are likely a consequence of its primary inhibitory effect on iNOS and the subsequent alteration of the cellular redox environment and NO-dependent signaling pathways.
Caption: Signaling pathway of iNOS induction and modulation by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving N-(3-(aminomethyl)benzyl)acetamidine. Researchers should optimize these protocols for their specific experimental systems.
In Vitro iNOS Inhibition Assay (Radiometric)
This assay measures the activity of iNOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
iNOS enzyme (from induced macrophage cell lysate or recombinant)
-
[³H]L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
L-valine (to inhibit arginase)
-
HEPES buffer
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, L-valine, and the iNOS enzyme source.
-
Add varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [³H]L-arginine.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
To separate [³H]L-citrulline from unreacted [³H]L-arginine, apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. [³H]L-arginine binds to the resin, while [³H]L-citrulline flows through.
-
Collect the eluate and quantify the amount of [³H]L-citrulline using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of a macrophage cell line (e.g., J774A.1 or RAW 264.7) to induce iNOS and cytokine production, and the subsequent measurement of cytokines by ELISA.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
ELISA kits for TNF-α and IL-12 p40
Procedure:
-
Plate macrophage cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(3-(aminomethyl)benzyl)acetamidine or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 U/mL) for a specified period (e.g., 18-24 hours).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-12 p40 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
For nitrite measurement (as an indicator of NO production), the Griess assay can be performed on the supernatants.
Caption: Experimental workflow for macrophage stimulation and analysis.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a critical research tool for investigating the roles of iNOS in health and disease. Its high selectivity allows for the specific interrogation of iNOS-dependent pathways without the confounding effects of inhibiting eNOS and nNOS. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies of inflammation, immunology, and neuroscience. Further research into the downstream effects of selective iNOS inhibition will continue to elucidate the complex roles of nitric oxide in cellular signaling.
Technical Whitepaper: A Guide to the Synthesis and Purification of N-(3-(aminomethyl)benzyl)acetamidine for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2]. Its ability to modulate nitric oxide production makes it a valuable tool in research, particularly in studies related to inflammation, angiogenesis, and cellular aging[1][3]. This document provides a comprehensive technical guide outlining a proposed synthetic pathway and a detailed purification protocol for N-(3-(aminomethyl)benzyl)acetamidine, designed to facilitate its availability for preclinical research and drug development. The guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to ensure clarity and reproducibility.
Proposed Synthetic Pathway
The synthesis of N-(3-(aminomethyl)benzyl)acetamidine can be approached from commercially available starting materials. Due to the presence of a reactive primary aminomethyl group, a protection-deprotection strategy is proposed to ensure selective reaction at the nitrile functionality. The chosen starting material is 3-(aminomethyl)benzonitrile[4][5]. The overall strategy involves three key stages: protection of the primary amine, formation of the amidine via the Pinner reaction, and subsequent deprotection to yield the target compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl ((3-cyanophenyl)methyl)carbamate (Intermediate 1)
-
Reaction Setup: To a solution of 3-(aminomethyl)benzonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure Boc-protected nitrile.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-(3-(1-iminoethoxy)benzyl)amine (Pinner Reaction)
-
Reaction Setup: Dissolve the Boc-protected nitrile (1.0 eq) in anhydrous ethanol (15 mL/g) and cool the solution to 0 °C.
-
HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution for 1-2 hours until the solution is saturated.[6] Seal the reaction vessel and stir at 0 °C for 24 hours, during which the Pinner salt intermediate will precipitate.
-
Ammonia Addition: Without isolating the salt, add a saturated solution of ammonia in ethanol (5.0 eq) to the reaction mixture.[7]
-
Reaction: Seal the vessel and stir at room temperature for 48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude Boc-protected acetamidine.
Step 3: Synthesis of N-(3-(aminomethyl)benzyl)acetamidine (Final Product)
-
Deprotection: Dissolve the crude Boc-protected acetamidine (1.0 eq) in DCM (10 mL/g). Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as its salt (e.g., dihydrochloride or TFA salt).
-
Final Product: Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the crude final product.
Data Presentation (Hypothetical)
Table 1: Reagents for Synthesis (based on 5g of starting material)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-(Aminomethyl)benzonitrile | 132.17 | 5.0 g | 37.8 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 9.0 g | 41.6 | 1.1 |
| Triethylamine | 101.19 | 8.0 mL | 56.7 | 1.5 |
| Anhydrous Ethanol | 46.07 | 100 mL | - | Solvent |
| Hydrogen Chloride (gas) | 36.46 | Excess | - | Reagent |
| Ammonia (in Ethanol) | 17.03 | ~32 g | ~189 | 5.0 |
| Trifluoroacetic Acid | 114.02 | 29 mL | 378 | 10.0 |
| Dichloromethane | 84.93 | 200 mL | - | Solvent |
Table 2: Hypothetical Characterization Data for N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride
| Analysis | Expected Results |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 8.3-8.6 (br s, 3H, NH₃⁺), 7.4-7.6 (m, 4H, Ar-H), 4.55 (s, 2H, Ar-CH₂-N), 4.15 (s, 2H, Ar-CH₂-NH₃⁺), 2.20 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ 168.5 (C=N), 138.2, 134.5, 130.1, 129.8, 129.5, 128.9 (Ar-C), 47.2 (Ar-CH₂-N), 44.8 (Ar-CH₂-NH₃⁺), 19.5 (CH₃) |
| HRMS (ESI) | m/z calcd for C₁₀H₁₆N₃⁺ [M+H]⁺: 178.1344; found: 178.1342 |
| Purity (HPLC) | >98% |
| Yield (Overall) | 45-55% |
Purification Protocol
The final product, being a polar compound with two basic centers, requires a robust purification strategy to achieve high purity suitable for biological assays. A combination of column chromatography and final salt recrystallization is proposed.
Detailed Purification Methodology
-
Free Base Conversion: Dissolve the crude salt product in a minimal amount of water and adjust the pH to >10 with 2M NaOH. Extract the aqueous layer multiple times with DCM or a 9:1 mixture of DCM:isopropanol. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the free base.
-
Column Chromatography: Prepare a silica gel column and equilibrate with the mobile phase. Load the crude free base onto the column. Elute using a gradient of methanol in dichloromethane containing a small amount of ammonium hydroxide (e.g., 0-15% MeOH in DCM with 1% NH₄OH) to prevent peak tailing.
-
Fraction Analysis: Collect fractions and analyze by TLC. Pool the fractions containing the pure product and concentrate under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. Add a stoichiometric amount (2.2 eq) of HCl (as a solution in ether or dioxane) dropwise while stirring.
-
Recrystallization: The hydrochloride salt will precipitate. The solid can be further purified by recrystallization from a suitable solvent system, such as methanol/isopropanol or ethanol/ether, to yield a pure, crystalline solid.[8]
-
Final Drying: Dry the purified crystalline product under high vacuum for 24 hours to remove all residual solvents.
Biological Context: iNOS Signaling Pathway Inhibition
N-(3-(aminomethyl)benzyl)acetamidine's primary mechanism of action is the potent and selective inhibition of the inducible nitric oxide synthase (iNOS) enzyme. iNOS is typically expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key mediator in inflammatory and pathophysiological processes. By binding to the iNOS active site, the acetamidine moiety mimics the natural substrate L-arginine, thereby blocking NO production. This inhibition modulates downstream inflammatory signaling, for example by reducing the production of pro-inflammatory cytokines like TNF-α.[2]
Conclusion
This whitepaper details a robust and plausible strategy for the synthesis and purification of the selective iNOS inhibitor N-(3-(aminomethyl)benzyl)acetamidine. By providing step-by-step protocols, hypothetical data for characterization, and clear visual workflows, this guide aims to empower researchers to produce this valuable compound with high purity. The successful synthesis of N-(3-(aminomethyl)benzyl)acetamidine will facilitate further investigation into the roles of iNOS in various disease models and support the development of novel anti-inflammatory therapeutics.
References
- 1. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
N-(3-(aminomethyl)benzyl)acetamidine (1400W): A Technical Guide to its Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, widely known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive technical overview of the discovery, development, and mechanistic profile of this compound. It details the initial synthesis and characterization, quantitative biochemical data, and a summary of its preclinical evaluation. Despite its promising selectivity and potency in preclinical models, development of this compound was discontinued due to preclinical toxicity, and it never advanced to human clinical trials. This guide serves as a detailed repository of the scientific journey of this compound, offering valuable insights for researchers in the field of iNOS inhibition and drug discovery.
Discovery and Initial Development
N-(3-(aminomethyl)benzyl)acetamidine (this compound) was discovered and developed by scientists at Glaxo Wellcome Research and Development in the mid-1990s. The research aimed to identify a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme, which is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. The development of iNOS-selective inhibitors was a significant focus in the pharmaceutical industry, with the goal of mitigating the detrimental effects of excessive nitric oxide (NO) production in pathological conditions while sparing the physiological functions of endothelial (eNOS) and neuronal (nNOS) nitric oxide synthases.
The seminal 1997 publication by Garvey et al. in the Journal of Biological Chemistry first described the remarkable selectivity and potency of this compound.[1] This compound emerged from a focused research program at GlaxoWellcome aimed at developing amidine-based NOS inhibitors.[2]
Mechanism of Action and In Vitro Pharmacology
This compound is a slow, tight-binding inhibitor of human iNOS.[1] Its mechanism of action is characterized by a time-dependent inhibition that is dependent on the cofactor NADPH. The inhibition is either irreversible or extremely slowly reversible, indicating a very stable interaction with the iNOS enzyme.[1]
The selectivity of this compound for iNOS over the other isoforms is its most notable feature. The table below summarizes the key quantitative data that established its selectivity profile.
| Parameter | Human iNOS | Human nNOS | Human eNOS | Selectivity (iNOS vs. eNOS) |
| Binding Constant (Kd) | ≤ 7 nM | - | - | > 5000-fold |
| Inhibition Constant (Ki) | - | 2 µM | 50 µM |
Data compiled from Garvey et al., 1997.[1]
This high degree of selectivity is attributed to specific interactions within the active site of the iNOS enzyme.
Signaling Pathway of iNOS Inhibition
The primary signaling pathway affected by this compound is the inflammatory cascade that leads to the upregulation and activation of iNOS. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), the transcription factor NF-κB is activated. NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, inducing the transcription and subsequent translation of the iNOS enzyme. The resulting high levels of nitric oxide can lead to cellular damage and contribute to the inflammatory state. This compound directly inhibits the enzymatic activity of iNOS, thereby blocking the production of nitric oxide.
Preclinical Development and In Vivo Studies
Following its promising in vitro profile, this compound was evaluated in several preclinical models of diseases where iNOS is implicated.
Anti-inflammatory and Immunomodulatory Effects
In studies using rodent models of inflammation, this compound demonstrated potent anti-inflammatory effects. It was shown to be highly effective in a rat model of endotoxin-induced vascular injury, with an EC50 of 0.16 mg/kg when administered subcutaneously.[3] Furthermore, in activated macrophages, this compound was found to be a potent inhibitor of nitric oxide generation and also modulated cytokine production, leading to a marked increase in IL-12 p40 secretion and a decrease in TNF-α release.
Neuroprotection
The role of iNOS in neurotoxicity prompted the evaluation of this compound in models of neurological damage. In a rat model of diisopropylfluorophosphate (DFP)-induced neurotoxicity, administration of this compound (20 mg/kg, i.m.) significantly reduced iNOS and 3-nitrotyrosine (a marker of nitrosative stress) upregulation in the hippocampus and piriform cortex.[2] This was associated with a reduction in gliosis and neurodegeneration.
Discontinuation of Development
Despite its efficacy in various preclinical models, the development of this compound was halted before it reached clinical trials. Reports indicate that the compound was discontinued due to findings of preclinical toxicity.[3] This underscores a common challenge in drug development, where promising in vitro and in vivo efficacy does not always translate to a safe clinical candidate.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
In Vitro iNOS Inhibition Assay
A detailed protocol for a recombinant human iNOS inhibition assay would typically involve the following steps:
-
Enzyme Source: Recombinant human iNOS expressed in a suitable system (e.g., E. coli or baculovirus-infected insect cells).
-
Assay Buffer: A buffered solution (e.g., HEPES, pH 7.4) containing essential cofactors for iNOS activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin. Calmodulin and CaCl2 are also included.
-
Substrate: L-[14C]arginine is commonly used as the substrate, allowing for the quantification of L-[14C]citrulline formation as a direct measure of enzyme activity.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay buffer.
-
Assay Procedure:
-
The iNOS enzyme is pre-incubated with the assay buffer and varying concentrations of this compound. .
-
The reaction is initiated by the addition of L-[14C]arginine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, typically by the addition of a stop solution containing a cation-exchange resin to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.
-
The amount of L-[14C]citrulline is quantified by scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. For slow, tight-binding inhibitors like this compound, Kd and Ki values are determined using more complex kinetic analyses.
Griess Assay for Nitrite Measurement
The Griess assay is a common indirect method to measure nitric oxide production by quantifying its stable breakdown product, nitrite, in cell culture supernatants or biological fluids.
-
Reagents:
-
Griess Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: A solution of sodium nitrite of known concentration to generate a standard curve.
-
-
Procedure:
-
Collect cell culture supernatants or other biological samples.
-
Add an equal volume of Griess Reagent A to each sample and standard in a 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis: The nitrite concentration in the samples is determined by comparing their absorbance values to the standard curve generated from the sodium nitrite standards.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) represents a significant milestone in the development of selective iNOS inhibitors. Its discovery and characterization provided a valuable research tool for elucidating the role of iNOS in various physiological and pathological processes. The high selectivity of this compound for iNOS over eNOS and nNOS made it a superior probe compared to less selective inhibitors available at the time.
The preclinical studies with this compound demonstrated the therapeutic potential of selective iNOS inhibition in models of inflammation and neurotoxicity. However, its development was ultimately halted due to preclinical toxicity, a reminder of the hurdles in translating potent and selective compounds into safe and effective medicines. The story of this compound remains a valuable case study for medicinal chemists and drug development professionals, highlighting the importance of balancing efficacy with a favorable safety profile. The extensive body of research conducted with this compound continues to inform the ongoing efforts to develop novel therapies targeting the nitric oxide signaling pathway.
References
- 1. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to N-(3-(aminomethyl)benzyl)acetamidine: An Aralkylamine with Potent Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), presents a compelling profile for therapeutic development in inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and mechanism of action, with a focus on its immunomodulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Identity
IUPAC Name: N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide[1]
Synonyms: 1400W, W 1400, N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride[1][2][3]
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H15N3 | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| XLogP3 | -0.2 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Mechanism of Action and Signaling Pathway
N-(3-(aminomethyl)benzyl)acetamidine exerts its primary biological effect through the potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme critical in the inflammatory response.[4][5] In inflammatory conditions, cells like macrophages are stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, upregulates the expression of the iNOS gene, resulting in the production of high levels of nitric oxide (NO). While NO is a crucial signaling molecule, its overproduction by iNOS contributes to tissue damage and inflammation. N-(3-(aminomethyl)benzyl)acetamidine directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream inflammatory effects.
Figure 1: iNOS signaling pathway in macrophages.
Biological Activity and Quantitative Data
Studies have demonstrated the significant immunomodulatory effects of N-(3-(aminomethyl)benzyl)acetamidine in macrophage cell lines.
Table 2: Effect of N-(3-(aminomethyl)benzyl)acetamidine on Cytokine and Nitric Oxide Production in LPS/IFN-γ-stimulated J774A.1 Macrophages
| Treatment | Concentration | Nitrite (% of Control) | IL-12 p40 (% of Control) | TNF-α (% of Control) |
| Control (LPS + IFN-γ) | - | 100 | 100 | 100 |
| N-(3-(aminomethyl)benzyl)acetamidine | 50 µM | 7.5 ± 0.7 | 163.8 ± 12.1 | 44.8 ± 0.7 |
Data from a study on J774A.1 macrophages stimulated with LPS (100 ng/mL) and IFN-γ (25 U/mL) for 18 hours.[4]
The data clearly indicates that at a concentration of 50 µM, N-(3-(aminomethyl)benzyl)acetamidine potently inhibits NO production (measured as nitrite) and significantly modulates the production of key pro-inflammatory cytokines, increasing IL-12 p40 secretion while decreasing TNF-α release.[4]
Experimental Protocols
Synthesis of N-(3-(aminomethyl)benzyl)acetamidine
A general synthetic approach for N-benzylacetamidine derivatives involves a multi-step process. While a specific, detailed protocol for N-(3-(aminomethyl)benzyl)acetamidine is not publicly available in the reviewed literature, a plausible synthesis can be extrapolated from related procedures.
Proposed Synthetic Workflow:
Figure 2: Proposed synthesis workflow.
Note: This represents a generalized workflow. The choice of protecting groups, reaction conditions (solvents, temperature, catalysts), and purification methods would require experimental optimization.
Macrophage Culture and Stimulation Assay
The following protocol details the in vitro assessment of N-(3-(aminomethyl)benzyl)acetamidine's effect on macrophage activation.
-
Cell Culture: J774A.1 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing N-(3-(aminomethyl)benzyl)acetamidine at the desired concentrations.
-
Stimulation: After a pre-incubation period with the compound, macrophages are stimulated with a combination of lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected for analysis.
-
Analysis of Nitric Oxide and Cytokines:
-
Nitric Oxide (NO) Measurement: NO production is indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatants using the Griess reagent.
-
Cytokine Measurement: The concentrations of cytokines such as TNF-α and IL-12 p40 in the supernatants are determined using specific enzyme-linked immunosorbent assays (ELISAs).
-
Experimental Workflow for Macrophage Assay:
Figure 3: Macrophage assay experimental workflow.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine is a well-characterized, potent, and selective iNOS inhibitor with significant immunomodulatory properties. Its ability to suppress nitric oxide production and modulate cytokine release in activated macrophages highlights its potential as a therapeutic agent for a range of inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 3. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 5. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
N-(3-(aminomethyl)benzyl)acetamidine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2][3][4][5]. This selective inhibition imparts significant immunomodulatory effects, positioning it as a compound of interest for various therapeutic areas, including inflammatory diseases and oncology[3][4][6]. This document provides a technical overview of the available pharmacodynamic data for N-(3-(aminomethyl)benzyl)acetamidine and outlines the experimental protocols typically employed for its in vitro characterization. Due to a lack of publicly available data, a comprehensive summary of its pharmacokinetic properties cannot be provided at this time.
Pharmacodynamics
The primary pharmacodynamic effect of N-(3-(aminomethyl)benzyl)acetamidine is the selective inhibition of iNOS, an enzyme implicated in the inflammatory cascade through the production of nitric oxide (NO)[1][3].
Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine acts as an inhibitor of nitric oxide synthase, with high selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms[1][3]. By blocking the activity of iNOS, the compound reduces the production of nitric oxide, a key signaling molecule in inflammation[3].
In Vitro Effects
In vitro studies using macrophage cell lines have demonstrated that N-(3-(aminomethyl)benzyl)acetamidine modulates cytokine production. Specifically, it has been shown to decrease the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while increasing the secretion of the p40 subunit of interleukin-12 (IL-12)[2][3][7].
Quantitative Pharmacodynamic Data
The following table summarizes the available quantitative data on the pharmacodynamic effects of N-(3-(aminomethyl)benzyl)acetamidine.
| Parameter | Value | Cell Line | Conditions | Reference |
| iNOS Inhibition | ||||
| Ki | 7 nM | Not Specified | Not Specified | [4] |
| IC50 | 2.0 µM | Not Specified | Not Specified | [4] |
| Nitric Oxide Generation | 7.5 ± 0.7% of control | J774A.1 Macrophages | 50 µM of compound | [3] |
| IL-12 p40 Secretion | 163.8 ± 12.1% of control | J774A.1 Macrophages | 50 µM of compound | [3] |
| TNF-α Release | 44.8 ± 0.7% of control | J774A.1 Macrophages | 50 µM of compound | [3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by N-(3-(aminomethyl)benzyl)acetamidine in activated macrophages.
Caption: Signaling pathway of iNOS inhibition by N-(3-(aminomethyl)benzyl)acetamidine.
Experimental Protocols
The following sections describe generalized methodologies for the in vitro assessment of N-(3-(aminomethyl)benzyl)acetamidine's pharmacodynamic effects. These protocols are based on commonly used techniques in the field.
In Vitro iNOS Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the iNOS enzyme.
-
Cell Culture: Murine macrophage cell lines, such as J774A.1 or RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of N-(3-(aminomethyl)benzyl)acetamidine for a specified period.
-
iNOS Induction: To induce the expression of iNOS, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Nitrite Measurement: After an incubation period, the concentration of nitrite (a stable metabolite of nitric oxide) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite concentrations in the compound-treated wells to the untreated (control) wells.
Cytokine Production Assay
This assay measures the effect of the compound on the production of inflammatory cytokines.
-
Cell Culture and Seeding: Similar to the iNOS inhibition assay, macrophage cells are cultured and seeded in multi-well plates.
-
Compound Treatment and Stimulation: Cells are treated with N-(3-(aminomethyl)benzyl)acetamidine followed by stimulation with LPS and IFN-γ.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-12 p40 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) specific for each cytokine.
-
Data Analysis: The change in cytokine production is determined by comparing the concentrations in the treated wells to the control wells.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro pharmacodynamic evaluation of N-(3-(aminomethyl)benzyl)acetamidine.
Caption: General workflow for in vitro pharmacodynamic assays.
Pharmacokinetics
There is a notable absence of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of N-(3-(aminomethyl)benzyl)acetamidine.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Without experimental data, the pharmacokinetic profile of N-(3-(aminomethyl)benzyl)acetamidine remains speculative. For a compound of its chemical nature, it is likely to undergo hepatic metabolism, potentially involving Phase I and Phase II biotransformation reactions, to increase its polarity and facilitate renal excretion. However, this is a generalized assumption and requires experimental verification.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine is a well-characterized potent and selective inhibitor of iNOS with demonstrated in vitro immunomodulatory effects. While its pharmacodynamics are a subject of ongoing research, its pharmacokinetic profile is largely unknown. Further studies are required to elucidate the ADME properties of this compound to fully assess its therapeutic potential.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-(aminomethyl)benzyl)acetamidine (1400W): A Technical Guide to a Highly Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2). Its remarkable selectivity for iNOS over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms has established it as a critical tool in biomedical research for elucidating the specific roles of iNOS in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive pharmacological data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide array of biological functions, from neurotransmission to vascular tone regulation and immune responses. It is synthesized by a family of three nitric oxide synthase (NOS) isoenzymes. While eNOS and nNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is typically expressed in response to immunological stimuli, such as cytokines and microbial products, leading to the production of large amounts of NO. This high-output NO production is a key component of the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases and septic shock.
The development of selective iNOS inhibitors is therefore of significant interest for therapeutic intervention in various inflammatory and autoimmune disorders. This compound has emerged as a gold-standard selective iNOS inhibitor due to its potent, slow, tight-binding inhibition of iNOS with minimal effects on the constitutive isoforms.[1]
Mechanism of Action
This compound acts as a slow, tight-binding inhibitor of human iNOS.[1] The inhibition is dependent on the presence of the cofactor NADPH. The binding of this compound is competitive with the substrate L-arginine.[1] Once bound, the enzyme-inhibitor complex is extremely stable, with the inhibited enzyme showing no significant recovery of activity after two hours, suggesting either irreversible or very slowly reversible inhibition.[1] This contrasts with its interaction with eNOS and nNOS, where it acts as a weaker, rapidly reversible, and competitive inhibitor.[1]
Pharmacological Data
The selectivity of this compound for iNOS is its most defining characteristic. The following tables summarize the quantitative data on its inhibitory activity against the three NOS isoforms.
Table 1: Inhibitor Constants (Ki/Kd) of this compound for Human NOS Isoforms
| NOS Isoform | Inhibitor Constant | Reference |
| iNOS | ≤ 7 nM (Kd) | [1][2] |
| nNOS | 2 µM (Ki) | [1][2] |
| eNOS | 50 µM (Ki) | [1][2] |
Table 2: IC50 Values of this compound for NOS Isoforms
| NOS Isoform | IC50 | Cell/Assay Type | Reference |
| iNOS | 0.2 µM | RAW264.7 cells (LPS-induced NO production) | [2] |
| iNOS | 0.3 µM | RAW264.7 cells (LPS-stimulated nitrite accumulation) | [2] |
| iNOS | 1.5 µM | RAW264.7 cells (LPS-induced NO generation) | [2] |
| iNOS | 0.081 µM | Cell-free assay | [3] |
| eNOS | > 50 µM | Cell-free assay | [3] |
Table 3: In Vitro Effects of this compound on Macrophage Cytokine and Nitrite Production
| Treatment | Nitrite (% of Control) | IL-12 p40 (% of Control) | TNF-α (% of Control) | Reference |
| This compound (50 µM) | ~10% | ~175% | ~75% | [4] |
*Control represents J774A.1 macrophages stimulated with LPS (100 ng/mL) and IFN-γ (25 U/mL).[4]
Signaling Pathways and Experimental Workflows
iNOS Induction Signaling Pathway
The expression of the iNOS gene (NOS2) is primarily regulated at the transcriptional level by pro-inflammatory stimuli. Key signaling pathways converging on the NOS2 promoter include the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[5][6][7]
Experimental Workflow for Evaluating iNOS Inhibitors
A typical workflow for the preclinical evaluation of a novel iNOS inhibitor involves a multi-step process, starting with enzymatic assays and progressing to cell-based and in vivo models.
Experimental Protocols
Synthesis of N-(3-(aminomethyl)benzyl)acetamidine (this compound)
In Vitro iNOS Activity Assay (Radiometric)
This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by the NOS enzyme.
Materials:
-
Purified recombinant human iNOS, eNOS, and nNOS enzymes.
-
[³H]L-arginine.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH4).
-
NADPH solution (10 mM).
-
L-arginine solution (1 mM).
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated with Stop Buffer.
-
This compound and other test compounds.
-
Scintillation fluid and vials.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NOS enzyme, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine, followed by NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.
-
Collect the eluate containing [³H]L-citrulline.
-
Add scintillation fluid to the eluate and quantify the amount of [³H]L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based iNOS Inhibition Assay (Macrophage Nitrite Production)
This assay measures the ability of a compound to inhibit NO production in cultured macrophages stimulated to express iNOS.
Materials:
-
RAW264.7 or J774A.1 macrophage cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Interferon-gamma (IFN-γ).
-
This compound and other test compounds.
-
Griess Reagent System.
-
Sodium nitrite (for standard curve).
Procedure:
-
Seed macrophages in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 25 U/mL) to induce iNOS expression. Include unstimulated and stimulated control wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of inhibition of nitrite production for each concentration of the test compound and determine the IC50 value.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is an invaluable pharmacological tool for the study of iNOS. Its high potency and exceptional selectivity over eNOS and nNOS allow for the precise dissection of iNOS-mediated pathways in both in vitro and in vivo settings. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for utilizing this compound in their investigations into the roles of iNOS in health and disease. The continued use of this and other selective inhibitors will be crucial for the development of novel therapeutics targeting iNOS-driven pathologies.
References
- 1. This compound is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Nonconventional Initiation Complex Assembly by STAT and NF-κB Transcription Factors Regulates Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Beyond iNOS: An In-depth Technical Guide to the Biological Targets of N-(3-(aminomethyl)benzyl)acetamidine (1400W)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its high selectivity has made it a valuable research tool for elucidating the physiological and pathophysiological roles of iNOS. However, a comprehensive understanding of its biological activity requires an examination of its interactions with other molecular targets. This technical guide provides an in-depth analysis of the known biological targets of this compound beyond iNOS, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development, facilitating a more nuanced application of this compound in experimental settings and informing the development of novel therapeutics.
Off-Target Profile of N-(3-(aminomethyl)benzyl)acetamidine (this compound)
While this compound is renowned for its high selectivity for iNOS, it does exhibit measurable activity against other nitric oxide synthase isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). Furthermore, studies have revealed its capacity to modulate immune responses through mechanisms that may be independent of or secondary to iNOS inhibition.
Quantitative Analysis of NOS Inhibition
The inhibitory activity of this compound against the three main NOS isoforms has been quantified, revealing a significant selectivity margin for iNOS. The following table summarizes the key inhibitory constants (Ki).
| Biological Target | Inhibition Constant (Ki) | Assay Type | Source |
| Human Inducible NOS (iNOS) | ≤ 7 nM | Not Specified | [1] |
| Human Neuronal NOS (nNOS) | 2 µM | Not Specified | [1] |
| Human Endothelial NOS (eNOS) | 50 µM | Not Specified | [1] |
Note: The selectivity of this compound for iNOS over eNOS is reported to be at least 5000-fold.[1]
Immunomodulatory Effects
Beyond its direct enzymatic inhibition, this compound has been shown to modulate the production of key cytokines in macrophages. Specifically, it has been observed to increase the secretion of Interleukin-12 (IL-12) p40 and decrease the release of Tumor Necrosis Factor-alpha (TNF-α).
| Biological Effect | Cell Type | Stimuli | This compound Concentration | Observed Change | Source |
| IL-12 p40 Secretion | J774A.1 Macrophages | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | Markedly Increased | [2] |
| TNF-α Secretion | J774A.1 Macrophages | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | Decreased | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Determination of NOS Inhibition Constants (Ki) using the Oxyhemoglobin Assay
This protocol is based on the principle that nitric oxide (NO) produced by NOS rapidly oxidizes oxyhemoglobin to methemoglobin, leading to a measurable change in absorbance.
Materials:
-
Purified NOS isoforms (iNOS, nNOS, eNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Oxyhemoglobin
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
96-well microplate reader capable of measuring absorbance at 401 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS).
-
Add Inhibitor: Add varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Add Oxyhemoglobin: Add a solution of oxyhemoglobin to each well to a final concentration that gives a stable and measurable absorbance.
-
Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at 401 nm over time using the microplate reader. The rate of decrease in absorbance is proportional to the rate of NO production.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the reaction velocities against the substrate (L-arginine) concentration in the presence and absence of different concentrations of this compound.
-
Determine the Km and Vmax values from a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Calculate the Ki value using the appropriate equation for the observed mechanism of inhibition (e.g., competitive, non-competitive, or mixed). For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
-
Macrophage Stimulation and Cytokine Measurement
This protocol details the methodology used to assess the immunomodulatory effects of this compound on macrophage cytokine production.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
ELISA kits for mouse IL-12 p40 and TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture J774A.1 macrophages in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The following day, replace the medium with fresh medium containing 50 µM this compound or vehicle control (e.g., sterile water or DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) and IFN-γ (25 U/mL) to the wells to stimulate the macrophages.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of IL-12 p40 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.
Caption: Workflow for determining NOS inhibition constants.
Caption: Workflow for macrophage stimulation and cytokine measurement.
Caption: Proposed signaling pathway for this compound's immunomodulatory effects.
Discussion
The data presented in this guide highlight that while N-(3-(aminomethyl)benzyl)acetamidine is a remarkably selective iNOS inhibitor, its biological effects are not strictly limited to this target. The inhibition of nNOS and eNOS, albeit at significantly higher concentrations, should be a consideration in experimental design, particularly when high doses of this compound are employed.
The immunomodulatory effects of this compound, specifically the upregulation of IL-12 p40 and downregulation of TNF-α, present a more complex picture. The proposed signaling pathway suggests that these effects are likely a consequence of iNOS inhibition and the subsequent reduction in nitric oxide levels. NO is known to have a complex and often contradictory role in regulating cytokine production. By inhibiting iNOS, this compound removes the NO-mediated feedback loops, leading to the observed changes in IL-12 and TNF-α. This indirect mechanism underscores the importance of considering the downstream consequences of inhibiting a key signaling molecule like iNOS.
The high selectivity of this compound for iNOS is attributed to the structural differences in the active sites of the NOS isoforms. The active site of iNOS is larger and more accommodating than those of nNOS and eNOS, allowing for specific hydrophobic interactions with the benzyl group of this compound that are less favorable in the more constrained active sites of the constitutive isoforms.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) remains an invaluable tool for investigating the roles of iNOS. However, a thorough understanding of its off-target effects and immunomodulatory properties is crucial for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond iNOS, complete with quantitative data, detailed experimental protocols, and visual aids. It is our hope that this resource will empower researchers to utilize this compound with greater precision and to further explore the intricate signaling networks in which iNOS and its inhibitors operate.
References
The Selective iNOS Inhibitor N-(3-(aminomethyl)benzyl)acetamidine (1400W) and its Impact on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS expression is induced by pro-inflammatory stimuli, leading to the sustained production of high concentrations of NO. This overproduction of NO by iNOS is a key contributor to the pathophysiology of various inflammatory diseases and neurodegenerative conditions. Consequently, the development of selective iNOS inhibitors is a major focus of therapeutic research.
This technical guide provides an in-depth overview of N-(3-(aminomethyl)benzyl)acetamidine, a potent and highly selective inhibitor of iNOS, and its effects on nitric oxide production. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: Inhibitory Activity of N-(3-(aminomethyl)benzyl)acetamidine
N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, has been extensively characterized as a slow, tight-binding inhibitor of iNOS.[1][2] Its selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, is a critical feature for its therapeutic potential, as non-selective inhibition can lead to undesirable side effects. The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound.
| Parameter | Human iNOS | Human nNOS | Human eNOS | Rat iNOS | Rat eNOS | Selectivity (iNOS vs. eNOS) | Reference |
| Binding Constant (Kd) | ≤ 7 nM | - | - | - | - | [2][3][4] | |
| Inhibition Constant (Ki) | - | 2 µM | 50 µM | - | - | > 5000-fold (human) | [1][3] |
| Inhibition | Slow, tight-binding, essentially irreversible | Rapidly reversible, competitive with L-arginine | Rapidly reversible, competitive with L-arginine | > 1000-fold more potent than on eNOS | - | > 1000-fold (rat) | [1] |
| In vivo potency (EC50) | - | - | - | 0.16 mg/kg (s.c.) for inhibition of ileum leakage | - | > 50-fold (rat endotoxin model) | [2] |
Signaling Pathway of Nitric Oxide Production and Inhibition by N-(3-(aminomethyl)benzyl)acetamidine
The production of nitric oxide is a complex enzymatic process. The following diagram illustrates the canonical pathway of NO synthesis by the different NOS isoforms and highlights the specific point of inhibition by N-(3-(aminomethyl)benzyl)acetamidine.
Caption: Nitric oxide synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Accurate assessment of the effect of N-(3-(aminomethyl)benzyl)acetamidine on nitric oxide production relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Measurement of Nitric Oxide Production in Macrophage Cell Culture (Griess Assay)
This protocol describes the measurement of nitrite, a stable and quantifiable end-product of nitric oxide, in the supernatant of cultured macrophages stimulated to express iNOS.
1. Cell Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well and allow them to adhere overnight.
2. Cell Treatment:
-
Prepare a stock solution of N-(3-(aminomethyl)benzyl)acetamidine (this compound) in sterile, endotoxin-free water or cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce iNOS expression by adding a combination of lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 25 U/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with this compound alone.
3. Sample Collection:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well for nitrite measurement.
4. Griess Assay Procedure:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. The reagent should be freshly prepared and protected from light.
-
In a new 96-well plate, add 100 µL of the collected supernatant to each well.
-
Add 100 µL of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of nitric oxide production for each concentration of this compound relative to the LPS/IFN-γ treated control.
Measurement of NOS Activity by Conversion of [³H]L-arginine to [³H]L-citrulline
This radiometric assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
1. Enzyme Source Preparation:
-
Prepare cell lysates from iNOS-expressing cells (e.g., stimulated macrophages) or use purified recombinant iNOS enzyme.
-
For cell lysates, homogenize the cells in a buffer containing protease inhibitors. Centrifuge the homogenate to obtain the cytosolic fraction containing iNOS.
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the necessary cofactors for NOS activity: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 2.5 mM CaCl2 (for constitutive NOS, if being compared).
-
Prepare a solution of [³H]L-arginine with a known specific activity.
3. Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation, the reaction buffer, and varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine (this compound) or vehicle control.
-
Initiate the reaction by adding [³H]L-arginine to a final concentration of approximately 10 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
4. Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8, Na+ form).
-
The resin will bind the unreacted positively charged [³H]L-arginine, while the newly formed neutral [³H]L-citrulline will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
5. Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine.
-
Determine the IC50 value for this compound by plotting the percentage of iNOS inhibition against the log concentration of the inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of N-(3-(aminomethyl)benzyl)acetamidine in an in vitro cell-based assay.
Caption: A typical workflow for assessing this compound's effect on NO production.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) stands out as a powerful research tool and a promising therapeutic candidate due to its high potency and remarkable selectivity for inducible nitric oxide synthase. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers investigating the role of iNOS in health and disease. The detailed methodologies and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the effects of this selective iNOS inhibitor and exploring its potential in drug development. The continued investigation of compounds like this compound is crucial for advancing our understanding of nitric oxide biology and for the development of novel therapies for a range of inflammatory and neurodegenerative disorders.
References
- 1. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
In Vitro Characterization of N-(3-(aminomethyl)benzyl)acetamidine: A Selective iNOS Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This whitepaper provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and inhibitory activity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of its mechanism of action and characterization process.
Data Presentation
The inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine has been evaluated against the three isoforms of nitric oxide synthase (NOS). The quantitative data clearly demonstrates its remarkable selectivity for iNOS over both neuronal NOS (nNOS) and endothelial NOS (eNOS).
| Parameter | iNOS | nNOS | eNOS | Selectivity (iNOS vs. eNOS) | Reference |
| Kd | ≤ 7 nM | - | - | [1][2][3] | |
| Ki | - | 2 µM | 50 µM | >5000-fold | [1][2] |
| Binding Constant | 2.0 µM | - | - | [2] | |
| Maximal Rate Constant (kon) | 0.028 s-1 | - | - | [2] |
Table 1: In vitro inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine against NOS isoforms.
Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine is a slow, tight-binding inhibitor of human iNOS.[1][2] The inhibition is dependent on the presence of the cofactor NADPH and is competitive with the substrate L-Arginine.[2] Once bound, the inhibitor forms a stable complex with the enzyme, leading to a prolonged inhibition of nitric oxide production.
Signaling Pathway
The induction of iNOS in macrophages is a key event in the inflammatory response, primarily triggered by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This leads to the activation of transcription factors like NF-κB, which drive the expression of the iNOS gene. Once translated, the iNOS enzyme produces large amounts of nitric oxide (NO). N-(3-(aminomethyl)benzyl)acetamidine acts by directly inhibiting the enzymatic activity of iNOS, thereby blocking the production of NO and its downstream inflammatory effects.
Figure 1: Simplified signaling pathway of iNOS induction and inhibition by this compound.
Experimental Protocols
In Vitro iNOS Inhibition Assay
This protocol describes a method to determine the inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine on iNOS using a cell-based assay and measuring nitric oxide production via the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(3-(aminomethyl)benzyl)acetamidine in DMEM. Remove the old media from the cells and add the different concentrations of the compound. Include a vehicle control (DMEM without the compound).
-
iNOS Induction: To induce iNOS expression, treat the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. Determine the IC50 value of N-(3-(aminomethyl)benzyl)acetamidine by plotting the percentage of inhibition against the log of the compound concentration.
Figure 2: Experimental workflow for the in vitro iNOS inhibition assay.
Radioligand Binding Assay (Conceptual)
While a specific radiolabeled ligand for direct binding studies with N-(3-(aminomethyl)benzyl)acetamidine on iNOS is not commonly described, a competitive binding assay could be designed using a radiolabeled iNOS substrate or another known inhibitor. The following is a generalized protocol.
Materials:
-
Purified recombinant iNOS, nNOS, and eNOS
-
Radiolabeled ligand (e.g., [3H]L-arginine or a suitable radiolabeled inhibitor)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and BH4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the purified NOS enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of N-(3-(aminomethyl)benzyl)acetamidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Figure 3: Logical relationship in a competitive radioligand binding assay.
Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a highly potent and selective inhibitor of inducible nitric oxide synthase. Its in vitro profile, characterized by a low nanomolar dissociation constant for iNOS and significant selectivity over other NOS isoforms, makes it a valuable tool for studying the role of iNOS in various physiological and pathological processes. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and development of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for N-(3-(aminomethyl)benzyl)acetamidine (1400W) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1][2] iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pleiotropic signaling molecule involved in various physiological and pathological processes. The selective inhibition of iNOS by this compound, without significantly affecting the constitutive isoforms (eNOS and nNOS), makes it a valuable tool for investigating the role of iNOS in cell signaling, inflammation, and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cytotoxicity, nitric oxide production, and cytokine modulation.
Mechanism of Action
This compound acts as a slow, tight-binding inhibitor of the iNOS enzyme.[2] By binding to the active site of iNOS, it prevents the conversion of L-arginine to L-citrulline and nitric oxide. This selective inhibition allows researchers to dissect the specific contributions of iNOS-derived NO in various cellular responses, particularly in inflammatory conditions where iNOS is upregulated.
Data Presentation
The following tables summarize the quantitative effects of this compound on nitric oxide and cytokine production in macrophage cell lines, which are commonly used models for studying inflammation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Macrophages
| Cell Line | Stimulant(s) | This compound Concentration | Incubation Time | % Inhibition of NO Production (approx.) | Reference |
| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | 18 hours | 92.5% | [2] |
| RAW 264.7 | LPS | IC50 = 0.2 µM | 24 hours | 50% | |
| RAW 264.7 | LPS | IC50 = 1.5 µM | Not Specified | 50% |
Table 2: Effect of this compound on Cytokine Production in J774A.1 Macrophages
| Cytokine | Stimulant(s) | This compound Concentration | Incubation Time | Effect on Cytokine Level | % Change (approx.) | Reference |
| IL-12 p40 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | 18 hours | Increased | +63.8% | [2] |
| TNF-α | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | 18 hours | Decreased | -55.2% | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the activity of this compound in cell culture.
Protocol 1: Assessment of this compound Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
This protocol determines the potential cytotoxic effects of this compound on your cell line of interest.
Materials:
-
Cells of interest (e.g., J774A.1 macrophages)
-
Complete cell culture medium
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 18-24 hours).
-
LDH Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance value of the culture medium background from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for stimulation)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
96-well cell culture plates
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 96-well plate as described in Protocol 1. After 24 hours, stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 25 U/mL) in the presence of various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Calculation of Nitrite Concentration:
-
Generate a standard curve by plotting the absorbance versus the known nitrite concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantification of Cytokine Production (TNF-α and IL-12) by ELISA
This protocol measures the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Cells of interest (e.g., J774A.1 macrophages)
-
Complete cell culture medium
-
LPS and IFN-γ
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
ELISA kits for TNF-α and IL-12 p40
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Treatment and Supernatant Collection: Follow steps 1-3 of Protocol 2 to obtain cell culture supernatants.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. The general steps are as follows:
-
Coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculation of Cytokine Concentration:
-
Generate a standard curve by plotting the absorbance versus the known cytokine concentrations.
-
Determine the cytokine concentration in the samples from the standard curve.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in LPS-stimulated macrophages. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound directly inhibits the enzymatic activity of iNOS, thereby blocking the production of nitric oxide. This reduction in NO can, in turn, modulate the production of other inflammatory mediators.
Caption: Signaling pathway of this compound in LPS-stimulated macrophages.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for In Vivo Administration of N-(3-(aminomethyl)benzyl)acetamidine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various disease models. The selective inhibition of iNOS by this compound, without significantly affecting the endothelial (eNOS) or neuronal (nNOS) isoforms, makes it a valuable tool for investigating the role of iNOS in pathophysiology and for exploring its therapeutic potential.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models.
Data Presentation
The following table summarizes the quantitative data from various studies on the in vivo administration of N-(3-(aminomethyl)benzyl)acetamidine in mice.
| Parameter | Details | Mouse Model/Study Context | Reference |
| Route of Administration | Intraperitoneal (i.p.) | Endotoxic shock | [2] |
| Subcutaneous (s.c.) | Pulmonary inflammation | [1] | |
| Intraperitoneal (i.p.) | Oral Porphyromonas gingivalis inoculation | ||
| Intraperitoneal (i.p.) | Bladder cancer | [4] | |
| Dosage | 10 mg/kg body weight | Endotoxic shock | [2] |
| 10 mg/kg/6h | Oral Porphyromonas gingivalis inoculation | ||
| 8 µM (administered locally to the bladder) | Bladder cancer | [4] | |
| Vehicle | Not explicitly stated, likely saline or PBS | Endotoxic shock | [2] |
| Saline | Pulmonary inflammation (via osmotic pumps) | [1] | |
| Water for injection | Oral Porphyromonas gingivalis inoculation | ||
| Dosing Frequency | Single injection 1 hour prior to LPS challenge | Endotoxic shock | [2] |
| Continuous delivery for 2 or 7 weeks | Pulmonary inflammation (via osmotic pumps) | [1] | |
| Every 6 hours for the last 5 days of the experiment | Oral Porphyromonas gingivalis inoculation | ||
| Twice a week | Bladder cancer | [4] |
Experimental Protocols
Materials
-
N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride (this compound)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal balance
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Intraperitoneal (i.p.) Injection
This protocol is based on a dosage of 10 mg/kg as used in an endotoxic shock mouse model.[2] Researchers should optimize the dosage for their specific model and experimental goals.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (10 mg/kg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration. For example, to inject a volume of 100 µl into a 25g mouse, the concentration of the dosing solution should be 2.5 mg/ml.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Ensure the solution is clear and free of particulates before administration. Prepare the solution fresh on the day of use.
-
-
Animal Handling and Injection Procedure:
-
Weigh the mouse accurately to determine the correct volume of the dosing solution to be administered.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder. If blood or urine appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol for Subcutaneous (s.c.) Administration via Osmotic Pump
This method is suitable for long-term, continuous delivery of this compound.[1]
-
Preparation of Osmotic Pumps:
-
Under sterile conditions, fill the osmotic pumps with a solution of this compound in saline at the desired concentration, according to the manufacturer's instructions. The concentration will depend on the pump's flow rate and the desired daily dose.
-
Prime the pumps as per the manufacturer's protocol to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and disinfect the surgical area on the back of the mouse.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Visualizations
Caption: Experimental workflow for the in vivo administration of this compound in mice.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
References
- 1. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-(aminomethyl)benzyl)acetamidine as an Immunomodulatory Agent in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] In macrophages, iNOS is a key enzyme responsible for the production of large quantities of nitric oxide (NO), a critical signaling molecule in the inflammatory response. The dysregulation of NO production is implicated in various inflammatory diseases. These notes provide a comprehensive overview of the immunomodulatory effects of N-(3-(aminomethyl)benzyl)acetamidine on macrophages, with a focus on its impact on cytokine production. Detailed protocols for replicating key experiments are also provided.
Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine exerts its immunomodulatory effects primarily through the selective inhibition of iNOS.[1][2] In classically activated (M1) macrophages, stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) trigger signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including Nos2 (the gene encoding iNOS). The resulting increase in iNOS protein leads to a surge in NO production.
By inhibiting iNOS activity, N-(3-(aminomethyl)benzyl)acetamidine directly reduces the production of NO. This reduction in NO has downstream consequences on the expression of other inflammatory mediators. Specifically, studies have shown that N-(3-(aminomethyl)benzyl)acetamidine treatment in LPS and IFN-γ stimulated macrophages leads to a significant decrease in Tumor Necrosis Factor-alpha (TNF-α) secretion and a marked increase in Interleukin-12 (IL-12) p40 secretion.[1][2] This suggests a complex regulatory interplay where NO itself influences cytokine production in an autocrine or paracrine manner.
Data Presentation
The following tables summarize the quantitative data on the effects of N-(3-(aminomethyl)benzyl)acetamidine on macrophage cytokine and nitric oxide production.
Table 1: Effect of N-(3-(aminomethyl)benzyl)acetamidine on Nitrite, IL-12 p40, and TNF-α Production in Activated J774A.1 Macrophages
| Treatment | Nitrite (% of Control) | IL-12 p40 (% of Control) | TNF-α (% of Control) |
| Control (LPS + IFN-γ) | 100 | 100 | 100 |
| N-(3-(aminomethyl)benzyl)acetamidine (50 µM) | 7.5 ± 0.7 | 163.8 ± 12.1 | 44.8 ± 0.7 |
Data is presented as mean ± SD. Control values for stimulated J774A.1 macrophages were approximately 28.9 ± 1.7 µM for nitrite, 2569 ± 393 pg/mL for IL-12 p40, and 1585 ± 358 pg/mL for TNF-α.[1]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of N-(3-(aminomethyl)benzyl)acetamidine in macrophages.
Experimental Workflow
Caption: Workflow for assessing the immunomodulatory effects of N-(3-(aminomethyl)benzyl)acetamidine.
Experimental Protocols
Culture of J774A.1 Macrophage Cell Line
This protocol describes the standard procedure for maintaining and subculturing the J774A.1 murine macrophage cell line.
Materials:
-
J774A.1 cell line (ATCC® TIB-67™)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Cell scraper
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing (if starting from a frozen stock):
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluency daily using an inverted microscope.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 5 mL of fresh, pre-warmed complete DMEM to the flask.
-
Gently detach the adherent cells using a cell scraper.
-
Pipette the cell suspension up and down several times to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed new T-75 flasks at a density of 2 x 10⁵ cells/mL. A split ratio of 1:4 to 1:8 is typical.
-
Macrophage Stimulation and Treatment
This protocol details the stimulation of J774A.1 macrophages with LPS and IFN-γ and subsequent treatment with N-(3-(aminomethyl)benzyl)acetamidine.
Materials:
-
J774A.1 cells in complete DMEM
-
96-well flat-bottom cell culture plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Interferon-gamma (IFN-γ), murine recombinant
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest J774A.1 cells as described in Protocol 1.
-
Resuspend the cells in complete DMEM to a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Incubate for 2-4 hours to allow for cell adherence.
-
-
Preparation of Reagents:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS) and IFN-γ (e.g., 100 µg/mL in sterile PBS).
-
Prepare a stock solution of N-(3-(aminomethyl)benzyl)acetamidine in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare working solutions of LPS, IFN-γ, and the test compound in complete DMEM at the desired final concentrations.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 200 µL of fresh complete DMEM containing the desired concentrations of LPS (100 ng/mL) and IFN-γ (25 U/mL).
-
For treated wells, add the N-(3-(aminomethyl)benzyl)acetamidine to the medium at the desired final concentration (e.g., 50 µM).
-
Include appropriate controls: untreated cells (medium only) and stimulated cells without the test compound.
-
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.
Nitrite Measurement (Griess Assay)
This protocol is for the colorimetric determination of nitrite in the cell culture supernatant as an indicator of nitric oxide production.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well flat-bottom plate (for the assay)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting a stock solution in complete DMEM.
-
-
Assay:
-
Transfer 50 µL of each cell culture supernatant to a new 96-well plate.
-
Add 50 µL of each sodium nitrite standard to separate wells.
-
Add 50 µL of the freshly prepared Griess Reagent to all wells containing supernatants and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Quantification (ELISA)
This protocol provides a general outline for measuring the concentration of IL-12 p40 and TNF-α in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Commercial ELISA kit for murine IL-12 p40 or TNF-α (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer (typically PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plate (pre-coated or to be coated with capture antibody)
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit instructions (usually 450 nm).
Procedure:
-
Plate Preparation: If the plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C. Wash the plate subsequently. For pre-coated plates, proceed to the next step.
-
Blocking (if necessary): Block the plate with a blocking buffer to prevent non-specific binding.
-
Standard and Sample Addition:
-
Prepare a standard curve using the recombinant cytokine standard provided in the kit.
-
Add 100 µL of standards and cell culture supernatants (appropriately diluted, if necessary) to the wells.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
-
Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as per the kit's instructions.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
Application Notes and Protocols for Studying Neuroinflammation with N-(3-(aminomethyl)benzyl)acetamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] Neuroinflammation is a key pathological feature of many neurodegenerative diseases and injuries to the central nervous system (CNS). A central player in the neuroinflammatory cascade is the overexpression of iNOS in glial cells, leading to excessive production of nitric oxide (NO), a pro-inflammatory and neurotoxic mediator. The high selectivity of this compound for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it an invaluable tool for dissecting the specific role of iNOS in neuroinflammatory processes.[1] These application notes provide detailed protocols for utilizing this compound in in vitro models of neuroinflammation.
Mechanism of Action
This compound is a slow, tight-binding inhibitor of human iNOS with a dissociation constant (Kd) of ≤ 7 nM.[1][2] It exhibits remarkable selectivity, being at least 5000-fold more selective for iNOS versus eNOS (Ki = 50 µM) and over 285-fold selective versus nNOS (Ki = 2 µM).[1] By inhibiting iNOS, this compound effectively reduces the production of NO, thereby mitigating downstream inflammatory and neurotoxic effects.[2] In the context of neuroinflammation, iNOS is typically upregulated in activated microglia and astrocytes following stimuli such as lipopolysaccharide (LPS), interferon-gamma (IFN-γ), or ischemia. The resulting surge in NO contributes to neuronal damage, blood-brain barrier dysfunction, and the perpetuation of the inflammatory response. This compound allows for the specific investigation of these iNOS-mediated pathological events.
Data Presentation
Inhibitor Selectivity and Potency
| Target | Species | Inhibition Constant | Selectivity vs. iNOS | Reference |
| iNOS | Human | K_d_ ≤ 7 nM | - | [1][2] |
| nNOS | Human | K_i_ = 2 µM | >285-fold | [1] |
| eNOS | Human | K_i_ = 50 µM | >5000-fold | [1] |
Effects on Cytokine and Nitrite Production in Macrophages
The following table summarizes the effects of this compound on J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
| Treatment | Nitrite (µM) | IL-12 p40 (pg/mL) | TNF-α (pg/mL) | Reference |
| Control (LPS + IFN-γ) | 28.9 ± 1.7 | 2569 ± 393 | 1585 ± 358 | [5] |
| This compound (50 µM) | Significantly Reduced | Markedly Increased | Decreased | [5][6] |
Experimental Protocols
In Vitro Model of Neuroinflammation using Macrophage Cell Culture
This protocol describes the use of this compound to study its anti-inflammatory effects on activated macrophages, a key cell type in neuroinflammation.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-12 p40
Procedure:
-
Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 U/mL) for 24 hours.[5] Include appropriate vehicle controls.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Nitrite Assay (Griess Assay):
-
Measure the accumulation of nitrite in the culture supernatants as an indicator of NO production.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Quantify the levels of TNF-α and IL-12 p40 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Organotypic Brain Slice Culture Model of Ischemic Neuroinflammation
This protocol details the use of this compound in an ex vivo model of oxygen-glucose deprivation (OGD), which mimics ischemic conditions and induces neuroinflammation.
Materials:
-
Sprague-Dawley rat pups (P8-P12)
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% HBSS)
-
Cell culture inserts (0.4 µm pore size)
-
McIlwain tissue chopper
-
Oxygen-glucose deprivation (OGD) medium (glucose-free Earle's Balanced Salt Solution)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Propidium iodide (PI) or Lactate Dehydrogenase (LDH) assay kit for cell death assessment
-
ELISA kits for inflammatory markers
Procedure:
-
Brain Slice Preparation:
-
Humanely euthanize rat pups and dissect the brains in ice-cold dissection medium.
-
Cut 300-400 µm thick coronal slices using a McIlwain tissue chopper.[7]
-
Transfer the slices onto cell culture inserts in 6-well plates containing culture medium.
-
-
Organotypic Culture: Culture the brain slices for 7-10 days at 37°C in a humidified atmosphere of 5% CO2, changing the medium every 2-3 days.
-
Oxygen-Glucose Deprivation (OGD):
-
On the day of the experiment, replace the culture medium with pre-warmed, deoxygenated OGD medium.
-
Place the cultures in a hypoxic chamber (e.g., with a 95% N2 / 5% CO2 atmosphere) for 30-60 minutes at 37°C.[8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Add this compound to the OGD medium at the desired final concentration (e.g., 10-100 µM).
-
-
Reperfusion:
-
After OGD, replace the OGD medium with fresh, oxygenated culture medium (with or without this compound, depending on the experimental design).
-
Return the slices to the normoxic incubator for 24-48 hours.
-
-
Assessment of Neuroinflammation and Neuroprotection:
-
Cell Death: Assess neuronal death by adding propidium iodide to the culture medium and imaging fluorescence, or by measuring LDH release into the culture medium.
-
Inflammatory Markers: Collect the culture medium to quantify the release of inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators using ELISA or other immunoassays.
-
Immunohistochemistry: Fix the brain slices and perform immunohistochemical staining for markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and iNOS expression.
-
Visualizations
Caption: iNOS signaling pathway in neuroinflammation.
Caption: Workflow for in vitro neuroinflammation studies.
References
- 1. This compound is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-(aminomethyl)benzyl)acetamidine in Colitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, in experimental colitis research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols.
Introduction
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] High concentrations of nitric oxide (NO) produced by iNOS are strongly associated with the inflammation and disease activity characteristic of ulcerative colitis.[1][2] Consequently, the targeted inhibition of iNOS presents a promising therapeutic strategy for mitigating gut inflammation.[1][2] Research has demonstrated that treatment with this compound can effectively reduce inflammatory markers and tissue damage in animal models of acute colitis.[1][2]
Mechanism of Action
In the context of colitis, inflammation triggers the expression of iNOS in various cell types within the colon. This leads to a significant increase in the production of nitric oxide, a pro-inflammatory mediator that contributes to tissue damage, edema, and the infiltration of neutrophils. N-(3-(aminomethyl)benzyl)acetamidine acts by selectively binding to and inhibiting the iNOS enzyme, thereby reducing the pathological overproduction of NO. This targeted inhibition helps to alleviate the inflammatory cascade in the gut.[1][2]
In addition to its direct effects on NO production, this compound has been shown to modulate cytokine release in macrophages. Specifically, it has been observed to decrease the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the secretion of the p40 subunit of Interleukin-12 (IL-12).[3]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of acute experimental colitis by a highly selective inducible nitric-oxide synthase inhibitor, N-[3-(aminomethyl)benzyl]acetamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-(aminomethyl)benzyl)acetamidine (1400W) for Inhibiting iNOS in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-(aminomethyl)benzyl)acetamidine, dihydrochloride, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] iNOS is frequently overexpressed in various malignancies and its activity has been linked to tumor growth, angiogenesis, and metastasis. Consequently, selective inhibition of iNOS presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the role of iNOS in cancer cell lines.
Mechanism of Action
This compound is a slow, tight-binding inhibitor of iNOS.[1] It acts as an L-arginine mimetic, competing with the natural substrate for binding to the active site of the iNOS enzyme. This selective inhibition leads to a reduction in the production of nitric oxide (NO), a key signaling molecule implicated in various aspects of cancer progression. The downstream effects of iNOS inhibition by this compound in cancer cells include the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and HIF-1α, ultimately leading to decreased cell proliferation, migration, and invasion.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effects |
| Triple-Negative Breast Cancer | MDA-MB-231, SUM159 | 1, 2, and 4 mM | Decreased cell proliferation, migration, and mammosphere formation. |
| Colorectal Cancer | HT-29, HCT-116 | 1-4 mM | Inhibition of cell proliferation and migration. |
| Bladder Cancer | MB49, MB49-I | 0.625, 1.25, 2.5, 5, and 10 µM | Dose-dependent decrease in cell viability. |
| Osteosarcoma | LM8G, SaOS-2 | Not specified | Inhibition of proliferation, migration, and invasion. |
| Glioblastoma | U-87 MG | 1, 10, and 100 µM | Inhibition of cell viability and NO production. |
| Pancreatic Cancer | Panc-1 | Not specified | Enhanced proliferation (Note: This study showed a contrasting effect).[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in cancer cell lines upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (N-(3-(aminomethyl)benzyl)acetamidine, dihydrochloride)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., water or PBS).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
PBS
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.[3]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
The rate of wound closure can be quantified by measuring the area or the width of the scratch at different time points using image analysis software (e.g., ImageJ).
Transwell Migration Assay
This assay provides a quantitative measure of cancer cell migration towards a chemoattractant in the presence of this compound.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin or collagen) if required for the specific cell line.
-
Seed cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells) in the upper chamber of the transwell insert in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet solution.[4]
-
Count the number of migrated cells in several random fields under a microscope.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed cells and treat with this compound or vehicle control as described in the cell viability assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
In a new 96-well plate, add 50 µL of the supernatant from each sample.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
iNOS Protein Expression (Western Blot)
This protocol is for determining the levels of iNOS protein in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Caption: iNOS signaling pathway in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. pharm.ucsf.edu [pharm.ucsf.edu]
- 5. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for Western Blot Analysis of iNOS Expression Following N-(3-(aminomethyl)benzyl)acetamidine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and endotoxins.[1] Dysregulation of iNOS expression is implicated in various inflammatory diseases and cancer. N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of iNOS.[2][3][4][5] Understanding the effect of this compound on iNOS protein expression is crucial for elucidating its mechanism of action and therapeutic potential. This document provides a detailed protocol for performing a Western blot to analyze iNOS expression in cell lysates after treatment with N-(3-(aminomethyl)benzyl)acetamidine.
Data Presentation
Table 1: Densitometric Analysis of iNOS Protein Expression
This table summarizes hypothetical quantitative data from a Western blot experiment, showing the effect of N-(3-(aminomethyl)benzyl)acetamidine on iNOS protein expression in lipopolysaccharide (LPS)-stimulated cells.
| Treatment Group | Concentration (µM) | Mean Relative iNOS Expression (Normalized to β-actin) | Standard Deviation | P-value (vs. LPS only) |
| Untreated Control | 0 | 0.05 | 0.02 | <0.001 |
| LPS (1 µg/mL) | 0 | 1.00 | 0.12 | - |
| LPS + this compound | 1 | 0.65 | 0.09 | <0.05 |
| LPS + this compound | 10 | 0.32 | 0.05 | <0.01 |
| LPS + this compound | 50 | 0.15 | 0.04 | <0.001 |
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with N-(3-(aminomethyl)benzyl)acetamidine, and subsequent Western blot analysis of iNOS expression.
Materials:
-
Cell line known to express iNOS upon stimulation (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 8% polyacrylamide)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine for 1 hour.
-
Stimulate the cells with an iNOS-inducing agent, such as LPS (e.g., 1 µg/mL), for the desired time (e.g., 18-24 hours). Include untreated and LPS-only controls.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, wash the cells twice with ice-cold PBS.[6]
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody against iNOS diluted in blocking buffer overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., β-actin).
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.[6]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the iNOS band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of iNOS.
Caption: Simplified iNOS signaling pathway and the point of inhibition.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Griess Assay for Measuring Nitric Oxide Inhibition by N-(3-(aminomethyl)benzyl)acetamidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Dysregulation of NO production is implicated in various diseases, making the modulation of its synthesis a key therapeutic target. The inducible nitric oxide synthase (iNOS) isoform is responsible for producing large, sustained amounts of NO, often associated with inflammatory conditions.[2] N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of iNOS.[3][4] This document provides a detailed protocol for utilizing the Griess assay to quantify nitric oxide production and to assess the inhibitory effect of this compound on iNOS activity in a laboratory setting.
The Griess assay is a simple, colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.[5][6][7] The assay relies on a two-step diazotization reaction.[5][6] In an acidic environment, sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically.[5][7] The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration.[8]
Principle of the Assay
The Griess assay indirectly measures nitric oxide production by quantifying the concentration of nitrite, a stable and water-soluble metabolite of NO. The assay involves the following chemical reactions:
-
Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.
-
Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo dye.
The absorbance of this colored product is measured at a wavelength between 520 nm and 590 nm (optimally around 540-548 nm), and the nitrite concentration is determined by comparison with a standard curve generated from known concentrations of sodium nitrite.[1][6][9][10]
Data Presentation
The inhibitory effect of N-(3-(aminomethyl)benzyl)acetamidine (this compound) on nitric oxide production can be summarized in the following table. The data presented here is illustrative and should be replaced with experimental results.
| This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| 0 (Control) | 0.850 ± 0.042 | 50.0 ± 2.5 | 0% |
| 1 | 0.680 ± 0.035 | 40.0 ± 2.1 | 20% |
| 5 | 0.425 ± 0.021 | 25.0 ± 1.2 | 50% |
| 10 | 0.213 ± 0.015 | 12.5 ± 0.9 | 75% |
| 25 | 0.085 ± 0.008 | 5.0 ± 0.5 | 90% |
| 50 | 0.043 ± 0.005 | 2.5 ± 0.3 | 95% |
Experimental Protocols
Materials and Reagents
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent:
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Experimental Workflow
Caption: Experimental workflow for assessing NO inhibition by this compound using the Griess assay.
Step-by-Step Protocol
1. Cell Culture and Treatment
a. Seed a suitable cell line (e.g., RAW 264.7 macrophages) into a 96-well plate at an appropriate density and allow them to adhere overnight.
b. Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).
c. The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent but no this compound).
d. Pre-incubate the cells with this compound for 1-2 hours.
e. To induce nitric oxide production, add stimulating agents such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) and Interferon-gamma (IFN-γ; e.g., 10 ng/mL) to the wells. Include an unstimulated control group.
f. Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
2. Preparation of Nitrite Standard Curve
a. Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in the same cell culture medium used for the experiment.
b. In a separate 96-well plate, perform serial dilutions of the 100 µM nitrite stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).[12] The final volume in each well should be 50-100 µL.
3. Griess Assay Procedure
a. After the incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well of the experimental plate and transfer it to a new 96-well plate.
b. Prepare the Griess reagent by mixing equal volumes of Component A (Sulfanilamide solution) and Component B (NED solution) immediately before use.[1][11]
c. Add 50-100 µL of the freshly prepared Griess reagent to each well containing the standards and the experimental samples.[10]
d. Incubate the plate at room temperature for 10-15 minutes, protected from light.[10] A color change to pink/magenta will be observed.
4. Data Acquisition and Analysis
a. Measure the absorbance of each well at 540 nm using a microplate reader.[9]
b. Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
c. Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.
d. Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
e. Calculate the percentage of nitric oxide inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (NO₂⁻ in stimulated control - NO₂⁻ in treated sample) / NO₂⁻ in stimulated control ] x 100
Signaling Pathway
Caption: Inhibition of the iNOS pathway by this compound.
The production of nitric oxide by inducible nitric oxide synthase (iNOS) is a key component of the inflammatory response. Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate signaling cascades, primarily through the NF-κB pathway, leading to the transcription and translation of the iNOS enzyme.[2] Once synthesized, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide in the process.[13] N-(3-(aminomethyl)benzyl)acetamidine (this compound) acts as a selective inhibitor of the iNOS enzyme, thereby blocking the production of nitric oxide.[3][14]
Conclusion
The Griess assay provides a reliable and straightforward method for quantifying nitric oxide production and evaluating the efficacy of iNOS inhibitors like this compound. This protocol can be adapted for various experimental setups and is a valuable tool in the research and development of novel anti-inflammatory therapeutics. Careful adherence to the protocol and appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. Protective effect of N-(3-(aminomethyl)benzyl) acetamidine, an inducible nitric oxide synthase inhibitor, in brain slices exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griess reagent method: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. promega.com [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for N-(3-(aminomethyl)benzyl)acetamidine in Septic Shock Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe circulatory, cellular, and metabolic abnormalities. A key contributor to the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme. This excess NO leads to profound vasodilation, hypotension, and tissue damage. Consequently, selective inhibition of iNOS has emerged as a promising therapeutic strategy. N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent, slow, tight-binding, and highly selective inhibitor of iNOS.[1] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it an invaluable tool for investigating the role of iNOS in septic shock and a potential therapeutic candidate.[1] These application notes provide a summary of the current understanding of this compound in the context of septic shock research, along with detailed protocols for its use in relevant experimental models.
Mechanism of Action
In septic shock, bacterial products like lipopolysaccharide (LPS) trigger a massive release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines, in turn, induce the expression of iNOS in various cell types, including macrophages and smooth muscle cells. The resulting surge in NO production contributes to the systemic inflammatory response, cardiovascular collapse, and organ dysfunction. This compound selectively inhibits the enzymatic activity of iNOS, thereby reducing the pathological overproduction of NO. This helps to restore vascular tone, mitigate inflammatory damage, and potentially improve outcomes in septic shock.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound on nitric oxide synthases and its effects on cytokine production in macrophage cell lines.
| Parameter | Species | Cell Line/Enzyme | Value | Reference |
| iNOS Inhibition | Human | Purified iNOS | Kd ≤ 7 nM | [1] |
| Human | Purified iNOS | Binding Constant: 2.0 µM | [1] | |
| nNOS Inhibition | Human | Purified nNOS | Ki = 2 µM | [1] |
| eNOS Inhibition | Human | Purified eNOS | Ki = 50 µM | [1] |
| Selectivity | Human | iNOS vs. eNOS | >5000-fold | [1] |
| NO Production | Murine | J774A.1 Macrophages | Inhibition to 7.5 ± 0.7% of control | [2][3] |
| TNF-α Release | Murine | J774A.1 Macrophages | Reduction to 44.8 ± 0.7% of control | [2][3] |
| IL-12 p40 Secretion | Murine | J774A.1 Macrophages | Increase to 163.8 ± 12.1% of control | [2][3] |
In Vivo Dosage and Effects of this compound in Rodent Models
The following table provides information on the dosages of this compound used in in vivo rodent models and its observed effects. While these studies are not direct models of septic shock, they provide valuable data on the bioactivity and potential therapeutic window of this compound.
| Animal Model | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Trauma (Pseudofracture) | Mouse | 5 mg/kg (single dose) | Intraperitoneal | Prevented trauma-induced depression of splenocyte proliferation. | [4] |
| DFP-induced Neurotoxicity | Rat | 10 mg/kg or 15 mg/kg per day | Not specified | Reduced serum levels of pro-inflammatory cytokines and markers of nitrooxidative stress. | [5] |
| Endotoxin-induced Vascular Injury | Rat | Not specified | Not specified | Showed >50-fold more potency against iNOS than eNOS. | [1] |
Experimental Protocols
In Vitro Macrophage Activation and Cytokine Analysis
This protocol is designed to assess the effect of this compound on nitric oxide and cytokine production in LPS-stimulated macrophages.
Materials:
-
J774A.1 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ)
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-12 p40
Procedure:
-
Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 106 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) and IFN-γ (25 U/mL) to the wells to induce iNOS expression and cytokine production.[2]
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatants for analysis.
-
Nitrite Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-12 p40 in the supernatants using specific ELISA kits as per the manufacturer's protocols.
In Vivo Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
21-gauge needle
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum.
-
Cecal Ligation: Carefully exteriorize the cecum, ligate it with a suture at a predetermined distance from the distal end (the severity of sepsis can be modulated by the length of the ligated cecum).
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal material to be extruded.
-
Repositioning: Gently return the cecum to the peritoneal cavity.
-
Closure: Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Resuscitation: Immediately after surgery, administer pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Treatment: Administer this compound (a dose range of 5-15 mg/kg can be explored based on previous in vivo studies) or vehicle control via intraperitoneal injection at the time of resuscitation and at subsequent time points as required by the study design.
-
Monitoring: Monitor the animals for survival, clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia), and collect blood and tissue samples at specified endpoints for analysis of inflammatory markers and organ damage.
Concluding Remarks
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a powerful and selective tool for investigating the role of iNOS in the pathophysiology of septic shock. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of selective iNOS inhibition. Further in vivo studies are warranted to establish a definitive link between the administration of this compound and improved survival and organ function in clinically relevant models of septic shock.
References
- 1. This compound is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible Nitric Oxide Synthase Contributes to Immune Dysfunction following Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of iNOS in Septic Shock with N-(3-(aminomethyl)benzyl)acetamidine (1400W)
Application Notes and Protocols for Researchers
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension, organ dysfunction, and high mortality rates. A key mediator in the pathophysiology of septic shock is the inducible nitric oxide synthase (iNOS), which produces excessive amounts of nitric oxide (NO). This overproduction of NO contributes to vasodilation, cardiovascular collapse, and tissue damage. Consequently, selective inhibition of iNOS presents a promising therapeutic strategy for managing septic shock.
N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of iNOS. Its specificity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it an invaluable tool for dissecting the specific role of iNOS in disease models and a potential therapeutic agent that may avoid the detrimental effects of non-selective NOS inhibition.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of iNOS in a murine model of septic shock induced by cecal ligation and puncture (CLP).
Data Presentation
The following tables summarize in vitro data on the effects of this compound on macrophage-derived inflammatory mediators. Note: In vivo data from CLP sepsis models treated with this compound is currently limited in publicly available literature. The protocols provided below are designed to generate such critical data.
Table 1: In Vitro Efficacy of this compound on Nitric Oxide Production in LPS and IFN-γ Stimulated J774A.1 Macrophages [1][2][3][4]
| Treatment | Concentration | Nitrite Production (% of Control) |
| Control (LPS + IFN-γ) | - | 100% |
| This compound | 10 µM | 7.5 ± 0.7% |
| L-NIL (partially selective iNOS inhibitor) | 50 µM | Not specified |
| L-NMMA (non-selective NOS inhibitor) | 100 µM | Higher than this compound |
Table 2: In Vitro Effect of this compound on Cytokine Production by LPS and IFN-γ Stimulated J774A.1 Macrophages [1][2][3][4]
| Treatment | Concentration | IL-12 p40 Secretion (% of Control) | TNF-α Release (% of Control) |
| Control (LPS + IFN-γ) | - | 100% | 100% |
| This compound | 10 µM | 163.8 ± 12.1% | 44.8 ± 0.7% |
Experimental Protocols
In Vitro Inhibition of Nitric Oxide Production in Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on NO production in a macrophage cell line stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Materials:
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RAW 264.7 or J774A.1 macrophage cell line
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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LPS (from E. coli)
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Recombinant murine IFN-γ
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N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Griess Reagent System
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96-well cell culture plates
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Spectrophotometer (540 nm wavelength)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 50 µM.
-
Cell Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the wells to induce iNOS expression. Include untreated and unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC₅₀ value for this compound.
In Vivo Investigation of this compound in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of sepsis in mice using the CLP model and the subsequent treatment with this compound to evaluate its effects on survival, systemic inflammation, and organ damage.
Materials:
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Male C57BL/6 mice (8-12 weeks old)
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
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Surgical instruments (scissors, forceps, needle holders)
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Suture material (e.g., 3-0 or 4-0 silk)
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Needles (e.g., 21-gauge)
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N-(3-(aminomethyl)benzyl)acetamidine (this compound)
-
Sterile saline
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Analgesic (e.g., buprenorphine)
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Blood collection supplies
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Tissue collection supplies
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ELISA kits for TNF-α, IL-6, and IL-10
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Nitrite/Nitrate colorimetric assay kit
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.
-
CLP Surgery:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a silk suture at approximately 50% of its length from the distal end, ensuring the bowel is not obstructed.
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Puncture the ligated cecum once or twice with a 21-gauge needle.
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Gently squeeze the cecum to express a small amount of fecal content.
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Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin).
-
-
Sham Control: Perform the same surgical procedure on a control group of mice, but without ligating or puncturing the cecum.
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Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer an analgesic as per institutional guidelines.
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This compound Administration:
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Dosage: Based on available literature for other inflammatory models, a starting dose of 10 mg/kg can be used. A dose-response study is recommended.
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Route: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.
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Timing: The first dose can be administered 1-2 hours post-CLP, with subsequent doses every 12 or 24 hours.
-
-
Monitoring:
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Survival: Monitor the survival of the animals for at least 7 days.
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Clinical Scoring: Assess the severity of sepsis using a murine sepsis score at regular intervals.
-
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Sample Collection (at pre-determined endpoints, e.g., 24 hours post-CLP):
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Collect blood via cardiac puncture for plasma separation.
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Perform peritoneal lavage to collect peritoneal fluid.
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Harvest organs (e.g., lung, liver, kidney) for histological analysis and biochemical assays.
-
-
Biochemical Analysis:
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Plasma Nitrite/Nitrate: Measure the total nitrite and nitrate levels in the plasma as an indicator of systemic NO production.
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Plasma Cytokines: Quantify the levels of TNF-α, IL-6, and IL-10 in the plasma using ELISA kits.
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Histological Analysis: Assess organ injury and inflammation in tissue sections stained with Hematoxylin and Eosin (H&E).
Visualizations
Signaling Pathway
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for investigating this compound in the CLP sepsis model.
References
- 1. researchgate.net [researchgate.net]
- 2. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(3-(aminomethyl)benzyl)acetamidine in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-(3-(aminomethyl)benzyl)acetamidine in DMSO?
A1: While specific data is unavailable, N-(3-(aminomethyl)benzyl)acetamidine, with its polar aminomethyl and acetamidine groups, is anticipated to have good solubility in DMSO.[1][2][3] DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and nonpolar functionalities. For practical purposes in early-stage drug discovery, a kinetic solubility assay is often the first step to determine an approximate solubility.[4][5]
Q2: How should I prepare a stock solution of N-(3-(aminomethyl)benzyl)acetamidine in DMSO?
A2: To prepare a stock solution, start by accurately weighing the compound and adding the required volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).[4] Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Visually inspect the solution for any particulates against a light and dark background.
Q3: What are the potential stability issues for N-(3-(aminomethyl)benzyl)acetamidine in DMSO?
A3: The N-(3-(aminomethyl)benzyl)acetamidine molecule contains functional groups that could be susceptible to degradation. The acetamidine group can be prone to hydrolysis, especially in the presence of water. The benzylamine moiety is generally stable but can undergo oxidation.[6] Long-term storage in DMSO containing even small amounts of water can lead to compound degradation.[7][8]
Q4: How should I store my DMSO stock solution of N-(3-(aminomethyl)benzyl)acetamidine?
A4: For short-term storage, refrigeration at 4°C is generally acceptable. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[7][8] Using anhydrous DMSO and protecting the solution from moisture and light are crucial for maintaining compound integrity.
Troubleshooting Guides
Solubility Issues
Q: My compound did not fully dissolve in DMSO at the desired concentration. What should I do?
A:
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Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your compound using an appropriate analytical method like HPLC-UV or LC-MS.
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Gentle Heating: Gently warm the solution to 30-40°C. Some compounds require thermal energy to dissolve completely. However, be cautious as heat can also accelerate degradation.
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Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down aggregates and improve dissolution.
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Prepare a More Dilute Solution: If the compound remains insoluble, your desired concentration may exceed its thermodynamic solubility limit in DMSO. Prepare a new, more dilute stock solution.
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Perform a Solubility Assessment: Conduct a systematic solubility study (see Experimental Protocols) to determine the maximum soluble concentration.
Stability Concerns
Q: I suspect my compound is degrading in the DMSO stock solution. How can I confirm this?
A:
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques. Run an HPLC-UV or LC-MS analysis of your stock solution.[9][10] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Visual Inspection: Look for color changes in your stock solution. While not definitive, a change in color can suggest a chemical transformation has occurred.
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Forced Degradation Study: To understand potential degradation pathways, you can perform a forced degradation study by exposing your compound in DMSO to stress conditions such as acid, base, oxidation, and light.[11][12][13]
Q: My compound's activity has decreased over time in my biological assays. Could this be a stability issue?
A: Yes, a loss of potency is a common consequence of compound degradation. It is crucial to re-analyze the purity and concentration of your DMSO stock solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Data Presentation
The following tables are templates for recording your experimental findings.
Table 1: Solubility of N-(3-(aminomethyl)benzyl)acetamidine in DMSO
| Method | Solvent | Temperature (°C) | Measured Solubility (mM) | Observations |
| Kinetic Solubility | DMSO | 25 | ||
| Thermodynamic Solubility | DMSO | 25 |
Table 2: Short-Term Stability of N-(3-(aminomethyl)benzyl)acetamidine in DMSO
| Storage Condition | Time Point | % Purity (by HPLC) | Degradation Products Observed |
| Room Temperature | 0 hours | ||
| Room Temperature | 24 hours | ||
| Room Temperature | 48 hours | ||
| 4°C | 0 hours | ||
| 4°C | 24 hours | ||
| 4°C | 48 hours |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This method provides a rapid determination of a compound's solubility.
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Prepare a 10 mM stock solution of N-(3-(aminomethyl)benzyl)acetamidine in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
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Transfer a small volume (e.g., 2 µL) of each concentration into a 96-well plate.
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%) to induce precipitation of insoluble compound.[14]
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[15]
Protocol 2: Thermodynamic Solubility Assessment
This "shake-flask" method determines the equilibrium solubility, which is a more accurate measure.[14]
-
Add an excess amount of solid N-(3-(aminomethyl)benzyl)acetamidine to a known volume of DMSO in a glass vial.
-
Seal the vial and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[16]
Protocol 3: Short-Term Stability Assessment
This protocol assesses the stability of the compound in a DMSO stock solution over a short period.
-
Prepare a 10 mM stock solution of N-(3-(aminomethyl)benzyl)acetamidine in anhydrous DMSO.
-
Analyze an aliquot immediately (T=0) using a validated stability-indicating HPLC-UV method to determine the initial purity.
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 24, 48, 72 hours), analyze the aliquots using the same HPLC-UV method.
-
Calculate the percentage of the parent compound remaining and note the formation of any new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of a compound in DMSO.
Caption: A typical experimental workflow for assessing the stability of a compound in DMSO.
References
- 1. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. - [ebi.ac.uk]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. conceptlifesciences.com [conceptlifesciences.com]
- 6. Mayr's Database Of Reactivity Parameters - Moleculebenzylamine (in DMSO) [cup.lmu.de]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Optimizing N-(3-(aminomethyl)benzyl)acetamidine (1400W) for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-(3-(aminomethyl)benzyl)acetamidine, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of N-(3-(aminomethyl)benzyl)acetamidine (1400W)?
A1: N-(3-(aminomethyl)benzyl)acetamidine, also known as this compound, is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] It acts as an irreversible or very slowly reversible inhibitor of human iNOS.[1] Its mechanism involves competing with the substrate L-arginine for binding to the enzyme.[1] This selectivity makes it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.
Q2: What is the recommended working concentration range for this compound in in vitro studies?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. However, based on published studies, a general starting range can be recommended. For instance, in studies with J774A.1 macrophage cell lines, a concentration of 50 μM has been effectively used to inhibit nitric oxide (NO) production.[2][3] Another study in primary adult microglia used 60 μM of this compound. A concentration of 100 μM has also been reported for treating primary bone marrow-derived macrophages (BMDMs).
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound dihydrochloride is soluble in water (up to 100 mM) and can also be dissolved in organic solvents like DMSO.
-
Aqueous Stock Solutions: You can prepare stock solutions in sterile water or phosphate-buffered saline (PBS). However, aqueous solutions are less stable and it is recommended to prepare them fresh daily.
-
Organic Stock Solutions: For longer-term storage, it is advisable to prepare stock solutions in DMSO. These can be stored at -20°C for up to three to six months. Before use, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for up to six months when stored at -20°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Nitric Oxide (NO) Production
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration of this compound: The concentration of this compound may be too low to effectively inhibit iNOS in your specific cell type or under your experimental conditions. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your system. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). |
| Cell Health and Viability: Poor cell health can lead to inconsistent results. | Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Check for signs of stress or contamination. |
| Inadequate Stimulation of iNOS Expression: If iNOS is not sufficiently induced, there will be low basal NO production, making it difficult to observe a significant inhibitory effect. | Confirm that your stimulating agents (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) are potent and used at optimal concentrations to induce iNOS expression. You can verify iNOS expression by Western blotting or qPCR. |
| Incorrect Timing of this compound Treatment: The timing of inhibitor addition relative to stimulation is crucial. | Add this compound to the cell culture prior to or concurrently with the iNOS-inducing stimuli. The exact pre-incubation time can be optimized (e.g., 1-2 hours). |
| Degradation of this compound: Improper storage or handling of this compound can lead to its degradation. | Prepare fresh aqueous solutions of this compound for each experiment. If using a DMSO stock, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. |
Issue 2: Observed Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound: Although highly selective, very high concentrations of any compound can lead to off-target effects or cytotoxicity. | Determine the optimal, non-toxic concentration of this compound for your cells by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion assay) in parallel with your functional assays. |
| Solvent Toxicity: If using a DMSO stock solution, the final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is below 0.1% (v/v). Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. |
| Contamination of this compound Stock: The stock solution may be contaminated with bacteria or fungi. | Filter-sterilize your stock solutions before use. Always use aseptic techniques when preparing and handling solutions. |
Data Presentation
Table 1: In Vitro Effects of N-(3-(aminomethyl)benzyl)acetamidine (this compound) on Macrophage Function
| Cell Line | Stimulant(s) | This compound Concentration | Effect on Nitric Oxide (NO) Production | Effect on Cytokine Production | Reference |
| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | Potent inhibition | Markedly increased IL-12 p40 secretion; Decreased TNF-α release | [2][3] |
| Primary Adult Microglia | Not specified | 60 µM | Reduced NO production | Not specified | |
| Primary BMDMs | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | Inhibition of iNOS | Not specified |
Experimental Protocols
Protocol 1: Determination of Optimal N-(3-(aminomethyl)benzyl)acetamidine (this compound) Concentration using Griess Assay
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting nitric oxide (NO) production in cultured macrophages.
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Cell Seeding: Seed macrophages (e.g., RAW 264.7 or J774A.1) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a "no treatment" control. Incubate for 1 hour.
-
Stimulation: Add iNOS-inducing stimuli (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to all wells except the "unstimulated" control.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[4]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the concentration of this compound that causes 50% inhibition of NO production (IC50).
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Incubation: Incubate the plate for the same duration as your main experiment (e.g., 24 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution and then measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. This compound is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. youtube.com [youtube.com]
Troubleshooting lack of N-(3-(aminomethyl)benzyl)acetamidine efficacy in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-(aminomethyl)benzyl)acetamidine, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-(3-(aminomethyl)benzyl)acetamidine (1400W)?
A1: N-(3-(aminomethyl)benzyl)acetamidine, also known as this compound, is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It acts as an arginine mimetic, competing with the natural substrate L-arginine for binding to the active site of the iNOS enzyme. This binding is either irreversible or very slowly reversible, leading to a potent and sustained inhibition of nitric oxide (NO) production by iNOS.[2]
Q2: What is the selectivity of this compound for iNOS over other NOS isoforms?
A2: this compound exhibits high selectivity for iNOS over the other main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). It is reported to be over 50-fold more potent against iNOS than eNOS.[2] This high selectivity is crucial for experimental designs aiming to specifically target the effects of iNOS-derived NO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, N-(3-(aminomethyl)benzyl)acetamidine should be stored at -20°C.[3] For the dihydrochloride salt form, desiccating at room temperature is also a suitable storage condition.
Q4: What is the solubility of this compound?
A4: The dihydrochloride salt of this compound is soluble in water up to 100 mM. For other solvents, it is advisable to consult the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
Problem: Lack of or reduced efficacy in inhibiting iNOS activity.
This is a common issue that can arise from several factors throughout the experimental process. The following troubleshooting steps and potential causes can help identify the source of the problem.
Potential Cause 1: Inadequate iNOS Induction
-
Troubleshooting Steps:
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Verify iNOS expression: Before treating with this compound, confirm that your experimental model (e.g., cell culture, animal tissue) expresses sufficient levels of iNOS protein. This can be done using Western blotting, immunohistochemistry, or qPCR to measure iNOS mRNA levels.
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Optimize induction protocol: Ensure that the concentration and duration of the iNOS-inducing stimulus (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ), cytokines) are optimal for your specific cell type or model system.
-
Potential Cause 2: Suboptimal Inhibitor Concentration or Treatment Time
-
Troubleshooting Steps:
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Titrate the inhibitor concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system. Concentrations ranging from micromolar to low millimolar have been used in various studies.
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Optimize treatment duration: this compound is a time-dependent inhibitor.[2] Ensure that the pre-incubation time with the inhibitor is sufficient to allow for binding to the iNOS enzyme before adding the substrate or stimulus.
-
Potential Cause 3: Issues with Compound Integrity
-
Troubleshooting Steps:
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Proper storage: Confirm that the compound has been stored correctly at -20°C to prevent degradation.
-
Fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Potential Cause 4: High Substrate Concentration
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Troubleshooting Steps:
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Check L-arginine levels: this compound is a competitive inhibitor of L-arginine.[2] High concentrations of L-arginine in the cell culture medium or experimental buffer can compete with the inhibitor, reducing its efficacy. Consider using a medium with a lower L-arginine concentration if permissible for your experimental setup.
-
Potential Cause 5: Cell Type or Model-Specific Factors
-
Troubleshooting Steps:
-
Consider cell permeability: While this compound is cell-permeable, its uptake and intracellular concentration may vary between different cell types.
-
Review literature: Consult published studies that have used this compound in a similar experimental model to ensure your protocol is aligned with established methods.
-
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of N-(3-(aminomethyl)benzyl)acetamidine (this compound)
| Parameter | Value | Species | Reference |
| iNOS Kd | ≤ 7 nM | Not specified | [1] |
| iNOS Ki | 7 nM | Not specified | |
| nNOS Ki | 2 µM | Not specified | |
| eNOS Ki | 50 µM | Not specified |
Experimental Protocols
Key Experiment: Inhibition of Nitric Oxide Production in LPS/IFN-γ-stimulated Macrophages
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Cell Culture:
-
Plate murine macrophage-like cells (e.g., J774A.1 or RAW 264.7) in a suitable culture vessel and allow them to adhere overnight.
-
-
iNOS Induction and Inhibition:
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. Pre-incubate the cells for at least 1 hour.
-
To induce iNOS expression, add a combination of lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the culture medium.
-
Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with this compound alone.
-
-
Nitrite Measurement (Griess Assay):
-
After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable end-product of NO metabolism, using the Griess reagent system according to the manufacturer's instructions.
-
A decrease in nitrite concentration in the supernatant of cells treated with this compound and LPS/IFN-γ compared to cells treated with LPS/IFN-γ alone indicates successful inhibition of iNOS.
-
Visualizations
Caption: Troubleshooting workflow for lack of this compound efficacy.
References
N-(3-(aminomethyl)benzyl)acetamidine cytotoxicity assessment in cell lines.
Welcome to the technical support center for N-(3-(aminomethyl)benzyl)acetamidine, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of N-(3-(aminomethyl)benzyl)acetamidine?
A1: N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] This enzyme is responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[3][4] By inhibiting iNOS, N-(3-(aminomethyl)benzyl)acetamidine can modulate inflammatory pathways.
Q2: Is N-(3-(aminomethyl)benzyl)acetamidine expected to be cytotoxic to cell lines?
A2: Based on available research, N-(3-(aminomethyl)benzyl)acetamidine is not primarily characterized as a cytotoxic agent. Its main application is in the study of inflammatory processes through the inhibition of iNOS. Studies in the murine macrophage cell line J774A.1 have shown that cell viability remains high (greater than 92%) at concentrations effective for iNOS inhibition.[1]
Q3: Why is it important to assess cell viability when working with this compound?
A3: Even though N-(3-(aminomethyl)benzyl)acetamidine has shown low cytotoxicity at typical working concentrations, it is crucial to perform cell viability assays as part of your experimental controls. This ensures that the observed effects, such as reduced nitric oxide production or altered cytokine profiles, are due to the specific inhibition of iNOS and not a result of off-target cytotoxic effects.
Q4: What are the recommended methods for assessing cell viability during experiments with N-(3-(aminomethyl)benzyl)acetamidine?
A4: Standard cell viability assays are recommended. These include:
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Trypan Blue Exclusion Assay: A simple, cost-effective method to differentiate between viable and non-viable cells based on membrane integrity.[5][6][7][8][9]
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.[10][11][12][13]
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MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17]
Data Presentation
The following table summarizes the known effects of N-(3-(aminomethyl)benzyl)acetamidine on cell viability based on published studies.
| Cell Line | Concentration Range | Assay Method | Observed Effect | Reference |
| J774A.1 (Murine Macrophage) | 50 µM | Trypan Blue, LDH release | >92% cell viability | [1] |
Experimental Protocols
Detailed Methodologies for Key Experiments
1. Trypan Blue Exclusion Assay
This method is used to differentiate viable from non-viable cells.[5][7]
-
Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[6][8]
-
Procedure:
-
Prepare a single-cell suspension from your control and treated samples.
-
Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[6]
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Incubate the mixture at room temperature for 1-3 minutes.[7]
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Load 10 µL of the mixture into a hemocytometer.
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Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
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Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[6]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring LDH released from damaged cells.[11][13]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon lysis of the cell membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12]
-
Procedure:
-
Plate cells in a 96-well plate and treat them with N-(3-(aminomethyl)benzyl)acetamidine and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer).
-
Incubate for the desired treatment period.
-
Carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for up to 30 minutes.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
-
3. MTT Cell Viability Assay
This assay assesses cell metabolic activity as an indicator of viability.[14][17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, particularly by mitochondrial dehydrogenases, to form a purple formazan product.[14][18] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(3-(aminomethyl)benzyl)acetamidine and controls.
-
After the desired incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low cell viability in all samples, including controls. | Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh, healthy cells. |
| Improper handling of cells (e.g., over-trypsinization). | Optimize cell handling procedures. Use gentle techniques and minimize exposure to harsh reagents. | |
| High background in LDH or MTT assays. | Serum in the culture medium can interfere with the assay. | For LDH assays, consider using serum-free medium for the final incubation step if compatible with your cells. For MTT assays, ensure the background absorbance from wells without cells is subtracted. |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. | |
| N-(3-(aminomethyl)benzyl)acetamidine appears to be cytotoxic at expected non-toxic concentrations. | Incorrect concentration of the compound. | Verify the stock solution concentration and perform serial dilutions accurately. |
| The specific cell line is unusually sensitive. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Simplified iNOS signaling pathway and inhibition.
References
- 1. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Long-term stability of N-(3-(aminomethyl)benzyl)acetamidine solutions at -20°C.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of N-(3-(aminomethyl)benzyl)acetamidine (1400W) solutions at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for long-term storage?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide.[1] The solubility in these solvents is typically less than 0.25 mg/ml.[1]
Q2: How should I store the stock solutions and for how long are they stable?
A2: Stock solutions prepared in organic solvents should be stored at -20°C. Under these conditions, the solutions are stable for up to six months.[1]
Q3: Can I store this compound in aqueous solutions?
A3: No, long-term storage of this compound in aqueous solutions is not recommended as the compound is less stable in aqueous systems.[1] Aqueous solutions should be prepared fresh daily by diluting an organic stock solution into your aqueous buffer or isotonic saline immediately before use.[1] this compound is soluble in PBS (pH 7.2) at concentrations greater than 10 mg/ml.[1]
Q4: What are the potential consequences of using a degraded this compound solution in my experiments?
A4: Using a degraded solution can lead to inaccurate and irreproducible results. The potency of this compound as an iNOS inhibitor may be reduced, leading to a diminished effect in your experimental model. The degradation products could also have off-target effects or be cytotoxic, further confounding your results.
Q5: How can I check if my this compound solution has degraded?
A5: Visual inspection for precipitation or color change is a preliminary step, but these are not always indicative of degradation. The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of iNOS activity. | Degradation of this compound in the working solution. | Prepare fresh aqueous working solutions daily from a frozen organic stock.[1] Ensure the organic stock is no older than six months. |
| Incorrect concentration of this compound. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration of the stock solution spectrophotometrically or by HPLC. | |
| Precipitation observed when diluting the organic stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility. | Increase the volume of the aqueous buffer to ensure the final concentration of this compound is below its solubility limit in that specific buffer. Gentle vortexing or warming may aid dissolution, but do not boil. |
| Variability in results between experiments. | Inconsistent preparation of this compound solutions. | Standardize the protocol for solution preparation, including the solvent used, storage conditions, and the age of the stock solution. |
| Freeze-thaw cycles of the stock solution. | Aliquot the organic stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Stability Data
The following tables present representative data on the stability of this compound in different solvents at -20°C. This data is based on typical stability profiles for similar compounds and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability study.
Table 1: Stability of this compound (1 mg/mL) in Organic Solvents at -20°C over 6 Months
| Time Point | % Remaining this compound in DMSO | % Remaining this compound in Ethanol |
| 1 Month | 99.8 | 99.7 |
| 2 Months | 99.5 | 99.3 |
| 3 Months | 99.2 | 98.9 |
| 4 Months | 98.9 | 98.5 |
| 5 Months | 98.6 | 98.1 |
| 6 Months | 98.3 | 97.6 |
Table 2: Stability of this compound (100 µg/mL) in Aqueous Buffer (PBS, pH 7.4) at 4°C and -20°C
| Time Point | % Remaining this compound at 4°C | % Remaining this compound at -20°C (with one freeze-thaw cycle) |
| 24 Hours | 95.2 | 98.5 |
| 48 Hours | 88.9 | 97.1 |
| 72 Hours | 81.5 | 95.8 |
| 1 Week | 65.3 | 90.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to six months.
-
Protocol 2: Stability Testing of this compound Solutions by HPLC
-
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.
-
Materials: this compound solution, HPLC system with UV detector, C18 column, mobile phase (e.g., acetonitrile and water with a suitable buffer like trifluoroacetic acid), reference standard of this compound.
-
Procedure:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
At each time point of the stability study, withdraw an aliquot of the test solution.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Quantify the peak area corresponding to this compound by comparing it to the calibration curve.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound inhibits the iNOS signaling pathway.
References
Addressing variability in experimental results with N-(3-(aminomethyl)benzyl)acetamidine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-(3-(aminomethyl)benzyl)acetamidine, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound is also commonly referred to as 1400W.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-(3-(aminomethyl)benzyl)acetamidine (this compound)?
A1: N-(3-(aminomethyl)benzyl)acetamidine, or this compound, is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2).[1][2][3] It functions by blocking the catalytic activity of the iNOS enzyme, which is responsible for the production of large amounts of nitric oxide (NO) from the amino acid L-arginine, particularly during inflammatory responses.[4]
Q2: What are the common research applications for this compound?
A2: Due to its selective inhibition of iNOS, this compound is frequently used in preclinical research to investigate the role of iNOS-derived nitric oxide in various pathological conditions. Common applications include studies on inflammation, neuroinflammation, cerebral ischemia, septic shock, and certain types of cancer.[5]
Q3: How should this compound be stored?
A3: this compound is typically supplied as a dihydrochloride salt. It is recommended to store the solid compound desiccated at room temperature. For long-term storage, especially once in solution, refer to the manufacturer's specific guidelines, though storage at -20°C is common for solutions.
Q4: What is the solubility of this compound?
A4: N-(3-(Aminomethyl)benzyl)acetamidine dihydrochloride is soluble in water up to 100 mM. It is also soluble in DMSO.
Troubleshooting Guide
Issue 1: High Variability in Nitric Oxide (NO) Inhibition
Possible Cause 1: Inconsistent Timing of this compound Administration The expression of iNOS is inducible and its levels can vary depending on the time course of the specific experimental model. Administering this compound before maximal iNOS expression may lead to underestimation of its inhibitory effect, while delayed administration might be too late to prevent significant NO production and its downstream consequences.
Recommended Solution:
-
Time-Course Experiment: Conduct a preliminary time-course experiment to determine the peak of iNOS expression (mRNA and protein) in your specific model (e.g., following LPS/IFN-γ stimulation in vitro or after an inflammatory insult in vivo).
-
Prophylactic vs. Therapeutic Dosing: Based on your experimental question, decide on the most appropriate dosing regimen. For prophylactic studies, administer this compound prior to the inflammatory stimulus. For therapeutic studies, administer it at a defined time point after the stimulus, ideally coinciding with the onset of iNOS expression.
Possible Cause 2: Suboptimal Concentration of this compound The effective concentration of this compound can vary between cell types and in vivo models.
Recommended Solution:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental setup. Start with concentrations reported in the literature and titrate up and down to find the most effective dose with the least off-target effects.
Issue 2: Unexpected Effects on Cytokine Profile
Possible Cause: Complex Regulatory Feedback Loops Inhibition of iNOS can lead to feedback effects on other signaling pathways, including those regulating cytokine production. For instance, in some models, this compound has been shown to decrease TNF-α while increasing IL-12 p40 secretion in macrophages.
Recommended Solution:
-
Multiplex Cytokine Analysis: Instead of measuring a single cytokine, use a multiplex assay to get a broader picture of the cytokine profile. This will help in understanding the complex immunomodulatory effects of iNOS inhibition in your model.
-
Literature Review: Consult literature specific to your cell type or disease model to understand the known interplay between nitric oxide and the cytokines you are studying.
Issue 3: Inconsistent In Vivo Efficacy
Possible Cause: Pharmacokinetic and Pharmacodynamic Variability The route of administration, bioavailability, and metabolism of this compound can influence its efficacy in vivo.
Recommended Solution:
-
Route of Administration: The choice of administration route (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the drug's exposure. Refer to established protocols for your animal model.
-
Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to this compound and not the solvent.
-
Pharmacokinetic Studies: If significant variability persists, consider conducting basic pharmacokinetic studies to determine the half-life and peak concentration of this compound in your model.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide and Cytokine Production in LPS/IFN-γ Stimulated J774A.1 Macrophages
| Treatment Group | NO Production (% of Control) | IL-12 p40 Secretion (% of Control) | TNF-α Release (% of Control) |
| Control (LPS/IFN-γ) | 100 | 100 | 100 |
| This compound (50 µM) | 7.5 ± 0.7 | 163.8 ± 12.1 | 44.8 ± 0.7 |
Data adapted from a study on J774A.1 macrophages stimulated for 18 hours. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NO Production in Macrophages
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Cell Culture: Plate murine macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) in a suitable culture medium.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulation: Add stimulants such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 25 U/mL) to induce iNOS expression.
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Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for iNOS expression and NO production.
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Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in this compound-treated wells to the stimulated control wells.
Protocol 2: In Vivo Administration in a Murine Model of Inflammation
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Animal Model: Use an appropriate mouse model of inflammation (e.g., LPS-induced endotoxemia).
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This compound Preparation: Dissolve this compound dihydrochloride in sterile, pyrogen-free saline or phosphate-buffered saline (PBS).
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Administration: Administer this compound via a suitable route (e.g., subcutaneous injection). A common dosage is in the range of 10-20 mg/kg body weight. The timing of administration will depend on the experimental design (prophylactic or therapeutic).
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Induction of Inflammation: Induce inflammation at the appropriate time point relative to this compound administration (e.g., intraperitoneal injection of LPS).
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Sample Collection: At a predetermined time point after the inflammatory challenge, collect blood and/or tissues for analysis.
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Analysis: Analyze serum for markers of inflammation such as nitric oxide metabolites (nitrate/nitrite) and cytokines (e.g., TNF-α, IL-6). Tissues can be processed for histology, immunohistochemistry, or molecular analysis of iNOS expression.
Visualizations
Caption: iNOS signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Inducible Nitric Oxide Synthase Inhibitor, this compound, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Potential interactions of N-(3-(aminomethyl)benzyl)acetamidine with other reagents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-(3-(aminomethyl)benzyl)acetamidine, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is N-(3-(aminomethyl)benzyl)acetamidine?
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a small molecule inhibitor of nitric oxide synthase.[1][2] It is an aralkylamine, specifically a derivative of N-benzylacetamidine with an aminomethyl group substituted on the benzene ring.[1][3] Its primary use is in research to study the role of inducible nitric oxide synthase (iNOS) in various physiological and pathological processes.[4][5][6]
Q2: What is the mechanism of action of N-(3-(aminomethyl)benzyl)acetamidine?
N-(3-(aminomethyl)benzyl)acetamidine is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[4][5][7] Inhibition of iNOS by this compound is time-dependent and requires the cofactor NADPH.[7][8] It acts as a competitive inhibitor with respect to the substrate L-arginine.[7] The inhibition is considered either irreversible or very slowly reversible.[7][8]
Q3: What are the common forms of N-(3-(aminomethyl)benzyl)acetamidine available for research?
N-(3-(aminomethyl)benzyl)acetamidine is most commonly available as a dihydrochloride salt (C₁₀H₁₅N₃ · 2HCl).[4][7] This salt form enhances its solubility in aqueous solutions.
Q4: How should N-(3-(aminomethyl)benzyl)acetamidine be stored?
For long-term stability, N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride should be stored as a crystalline solid at -20°C.[4][7] Stock solutions in organic solvents like DMSO and methanol can also be stored at -20°C for several months.[8] Aqueous solutions are less stable and should be prepared fresh for daily use.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with N-(3-(aminomethyl)benzyl)acetamidine.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Potential Cause: The solubility of N-(3-(aminomethyl)benzyl)acetamidine can be affected by the pH and composition of the buffer.
-
Troubleshooting Steps:
-
Ensure the pH of your aqueous buffer is compatible with the compound. While generally soluble in water and PBS (pH 7.2)[8], extreme pH values may affect its stability and solubility.
-
If using a concentrated stock solution in an organic solvent, ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation.
-
Consider preparing the aqueous solution fresh before each experiment, as the compound is less stable in aqueous systems.[8]
-
Issue 2: Inconsistent or Lack of iNOS Inhibition
-
Potential Cause: Several factors can lead to variability in the inhibitory effect of N-(3-(aminomethyl)benzyl)acetamidine.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C.[4][7] Improper storage can lead to degradation.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh for each experiment.[8]
-
Cofactor Requirement: Confirm the presence of NADPH in your experimental system, as the inhibition of iNOS by this compound is dependent on this cofactor.[7][8]
-
Concentration and Incubation Time: Review the concentration and incubation time used in your experiment. As a slow, tight-binding inhibitor, sufficient incubation time is necessary to observe maximal inhibition.[7]
-
Competitive Substrate: Be mindful of the concentration of L-arginine in your system, as this compound is a competitive inhibitor.[7] High levels of L-arginine may reduce the apparent potency of the inhibitor.
-
Issue 3: Potential Interactions with Other Reagents
While specific reactivity data with a wide range of chemical reagents is not extensively published, the chemical structure of N-(3-(aminomethyl)benzyl)acetamidine, containing a benzylamine and an acetamidine functional group, suggests potential interactions to be aware of in experimental design.
-
Acids and Bases: The presence of amino and amidine groups makes the molecule basic. It will react with strong acids to form salts. The dihydrochloride salt is the common commercial form.[4][7] Strong bases may deprotonate the molecule, potentially affecting its solubility and biological activity.
-
Oxidizing and Reducing Agents: The benzylamine moiety can be susceptible to oxidation.[9] Avoid strong oxidizing agents. The stability in the presence of common biological reducing agents is generally good, as evidenced by its use in cellular and in vivo studies.
-
Aldehydes and Ketones: The primary amine of the aminomethyl group can potentially react with aldehydes and ketones to form imines. This is a consideration if your experimental system contains high concentrations of these functional groups.
Data Presentation
Table 1: Solubility of N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | |
| PBS (pH 7.2) | >10 mg/mL | [8] |
| DMSO | Soluble | [7] |
| Methanol | Soluble | [7] |
| Ethanol | <0.25 mg/mL | [8] |
| N,N-dimethylformamide | <0.25 mg/mL | [8] |
Table 2: Inhibitory Activity of N-(3-(aminomethyl)benzyl)acetamidine
| Target Enzyme | Inhibition Constant (Ki/Kd) | Selectivity vs iNOS | Reference |
| human inducible NOS (iNOS) | ≤ 7 nM (Kd) | - | [7] |
| human neuronal NOS (nNOS) | 2 µM (Ki) | ~285-fold | [7] |
| human endothelial NOS (eNOS) | 50 µM (Ki) | ~7140-fold | [7] |
| rat iNOS | - | >1000-fold vs eNOS (in aortic rings) | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of iNOS in Macrophage Cell Culture
This protocol is adapted from studies investigating the effect of N-(3-(aminomethyl)benzyl)acetamidine on cytokine production in cell lines like J774A.1 macrophages.[10][11]
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Cell Seeding: Plate macrophages at a density of 1x10⁶ cells/mL in a suitable culture medium.
-
Compound Preparation: Prepare a stock solution of N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride in sterile DMSO or water. Freshly prepare dilutions in the culture medium to the desired final concentrations (e.g., 50 µM).
-
Cell Treatment: Add the diluted N-(3-(aminomethyl)benzyl)acetamidine to the cell cultures.
-
iNOS Induction: Concurrently or shortly after adding the inhibitor, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 25 U/mL) to induce iNOS expression.
-
Incubation: Incubate the cells for a specified period (e.g., 18 hours) at 37°C in a humidified CO₂ incubator.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable end-product of nitric oxide, using the Griess reagent. A decrease in nitrite levels in the presence of N-(3-(aminomethyl)benzyl)acetamidine indicates iNOS inhibition.
Protocol 2: In Vivo Administration in a Rodent Model
This protocol is a general guideline based on in vivo studies using N-(3-(aminomethyl)benzyl)acetamidine in rats.
-
Compound Preparation: Dissolve N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride in a sterile vehicle suitable for injection, such as saline. The concentration should be calculated based on the desired dosage and the animal's body weight.
-
Administration: Administer the solution to the animals via a chosen route, such as subcutaneous (s.c.) injection or continuous infusion using an osmotic pump. Dosages can vary, for example, 10 mg/kg.[12]
-
Experimental Model: The timing of administration will depend on the specific experimental model of inflammation or disease being studied.
-
Monitoring and Analysis: Monitor the animals for physiological and behavioral changes. At the end of the experiment, collect tissues or plasma to measure relevant biomarkers, such as nitrite/nitrate levels or protein expression of iNOS.
Visualizations
Caption: General workflow for in vitro iNOS inhibition experiments.
Caption: Inhibition of iNOS by N-(3-(aminomethyl)benzyl)acetamidine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-(Aminomethyl)benzyl)acetamidine Dihydrochloride [lgcstandards.com]
- 4. astorscientific.us [astorscientific.us]
- 5. This compound [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Khan Academy [khanacademy.org]
- 10. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Ensuring Selective iNOS Inhibition with N-(3-(aminomethyl)benzyl)acetamidine (1400W)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-(3-(aminomethyl)benzyl)acetamidine (1400W), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is N-(3-(aminomethyl)benzyl)acetamidine (this compound) and what is its primary mechanism of action?
A1: N-(3-(aminomethyl)benzyl)acetamidine, commonly known as this compound, is a highly selective and potent slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its primary mechanism of action is to specifically inhibit the activity of the iNOS enzyme, thereby reducing the production of nitric oxide (NO) from L-arginine. This inhibition is time-dependent and has been described as either irreversible or extremely slowly reversible.[2]
Q2: How selective is this compound for iNOS over other NOS isoforms?
A2: this compound exhibits exceptional selectivity for iNOS over the other two major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). It is reported to be at least 5000-fold more selective for human iNOS versus eNOS.[1] In rat models, it has been shown to be over 1000-fold more potent against iNOS than eNOS.[1] This high selectivity is a key advantage in experimental settings, as it minimizes off-target effects on the constitutive NOS isoforms that are crucial for normal physiological functions.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound dihydrochloride is soluble in water up to 100 mM.[4] It can also be dissolved in DMSO.[5] For long-term storage, it is recommended to desiccate the compound at room temperature.[4] Once in solution, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation.
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations in the range of 1 µM to 100 µM have been reported in the literature for various cell lines, including human glioblastoma cells and RAW264.7 macrophages.[2][5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q5: What are some common in vivo applications and dosages for this compound?
A5: this compound has been used in various in vivo models to study the role of iNOS in conditions such as inflammation, cancer, and neurotoxicity.[1][6] Dosages can range from 0.1 mg/kg to 20 mg/kg, administered through routes like subcutaneous (s.c.) or intramuscular (i.m.) injection.[1][7][3] The specific dosage and administration route will depend on the animal model and the research question.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Nitric Oxide (NO) Production
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Insufficient Pre-incubation Time | As this compound is a slow, tight-binding inhibitor, ensure sufficient pre-incubation time with the cells before adding the iNOS-inducing stimulus (e.g., LPS, cytokines). A pre-incubation period of at least 1-2 hours is often recommended. |
| Cell Culture Contamination | Check cell cultures for any signs of microbial contamination, which can affect cellular responses and iNOS expression. |
| Low iNOS Expression | Confirm that your stimulus is effectively inducing iNOS expression by performing a Western blot for the iNOS protein. |
Issue 2: Observed Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic threshold for your cells. |
| Solvent Toxicity | If using DMSO to dissolve this compound, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). |
| Interaction with Other Compounds | Review all components of your experimental system for potential interactions with this compound. |
| Non-specific Effects | While highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Compare results with another structurally different iNOS inhibitor if possible. |
Experimental Protocols
Protocol 1: Measurement of Nitrite Production using the Griess Assay
This protocol is for the colorimetric determination of nitrite (a stable breakdown product of NO) in cell culture supernatants.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by serially diluting a sodium nitrite stock solution in cell culture medium to concentrations ranging from 1 to 100 µM.
-
Sample Collection: After treating cells with an iNOS-inducing agent (e.g., LPS) with or without this compound for the desired time, collect the cell culture supernatant.
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot for iNOS Protein Expression
This protocol describes the detection of iNOS protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: iNOS signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing iNOS inhibition by this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. Inducible Nitric Oxide Synthase Inhibitor, this compound, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride | iNOS Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with this compound, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scooterpac expands the Savvy Range with the launch of the new Savvy Defender - THIIS Magazine [thiis.co.uk]
Validation & Comparative
Validating the Inhibitory Effect of N-(3-(aminomethyl)benzyl)acetamidine on iNOS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The performance of this compound is contrasted with other commonly used iNOS inhibitors, supported by experimental data and detailed protocols for validation.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While NO is a critical signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. N-(3-(aminomethyl)benzyl)acetamidine (this compound) has emerged as a promising candidate due to its high selectivity for iNOS over the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2]
Comparative Analysis of iNOS Inhibitors
The inhibitory potency of N-(3-(aminomethyl)benzyl)acetamidine (this compound) against iNOS is significantly higher than that of other well-known inhibitors such as L-N⁶-(1-iminoethyl)lysine (L-NIL) and N(G)-monomethyl-L-arginine (L-NMMA). The data presented in the table below summarizes the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) for each compound against iNOS.
| Compound | Common Name | Type of Inhibitor | IC50 / Ki (for iNOS) | Selectivity Profile |
| N-(3-(aminomethyl)benzyl)acetamidine | This compound | Slow, tight-binding, selective iNOS inhibitor | Ki: ≤ 7 nM[1][2][3] | Highly selective for iNOS over eNOS and nNOS[1][2] |
| L-N⁶-(1-iminoethyl)lysine | L-NIL | Relatively selective iNOS inhibitor | IC50: 0.4 - 3.3 µM | Moderately selective for iNOS over eNOS and nNOS |
| N(G)-monomethyl-L-arginine | L-NMMA | Non-selective NOS inhibitor | IC50: ~6.6 µM | Non-selective, inhibits all NOS isoforms |
Experimental Protocols
To validate the inhibitory effect of N-(3-(aminomethyl)benzyl)acetamidine and other compounds on iNOS activity, a cell-based assay coupled with the Griess reaction is a standard and reliable method.
iNOS Inhibition Assay in Macrophage Cell Line (e.g., RAW 264.7)
This protocol describes the induction of iNOS expression in macrophages and the subsequent measurement of NO production in the presence of inhibitors.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound) and other inhibitors
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of the inhibitors (e.g., this compound, L-NIL, L-NMMA). Include a vehicle control (e.g., DMSO or PBS).
-
iNOS Induction: After 1 hour of pre-incubation with the inhibitors, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: The iNOS signaling pathway is initiated by inflammatory stimuli.
Caption: Workflow for the iNOS inhibition assay using the Griess reagent.
References
A Comparative Analysis of Selectivity: N-(3-(aminomethyl)benzyl)acetamidine vs. L-NIL for Nitric Oxide Synthase Inhibition
For researchers and professionals in drug development, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical aspect of therapeutic design. This guide provides a detailed comparison of two prominent inhibitors, N-(3-(aminomethyl)benzyl)acetamidine (also known as 1400W) and L-N6-(1-iminoethyl)lysine (L-NIL), with a focus on their selectivity for the inducible NOS (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms.
This comparison reveals that while both compounds are effective iNOS inhibitors, N-(3-(aminomethyl)benzyl)acetamidine demonstrates a significantly higher degree of selectivity, making it a more precise tool for targeting iNOS in experimental and potentially therapeutic contexts.[1][2] L-NIL, while still a potent iNOS inhibitor, exhibits a more moderate selectivity profile.[3][4]
Quantitative Comparison of Inhibitor Selectivity
The inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine and L-NIL against the three NOS isoforms is summarized below. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates greater potency.
| Inhibitor | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| N-(3-(aminomethyl)benzyl)acetamidine (this compound) | 0.058[2] | >10[2] | 266[2] | 4569[2] | >170[2] |
| L-NIL | 0.4 - 3.3[5] | 17 - 92[5] | 8 - 38[5] | ~2.4 - ~95 | ~5.1 - ~230 |
Note: The IC50 values for L-NIL are presented as a range based on multiple reported values.[5]
Experimental Protocols
The determination of NOS inhibition is crucial for evaluating the potency and selectivity of compounds like N-(3-(aminomethyl)benzyl)acetamidine and L-NIL. A common method involves measuring the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.
In Vitro NOS Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the inhibitory activity of test compounds on purified NOS isoforms.
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation cocktail
-
Test inhibitors (N-(3-(aminomethyl)benzyl)acetamidine and L-NIL) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, NADPH, BH4, and calmodulin (for nNOS and eNOS).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control to the reaction tubes.
-
Enzyme Addition: Add the purified NOS enzyme to initiate the reaction.
-
Substrate Addition: Add L-[³H]arginine to the reaction tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to the cation exchange resin. L-[³H]arginine will bind to the resin, while the product, L-[³H]citrulline, will be in the eluate.
-
Quantification: Collect the eluate and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of NOS inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining NOS inhibition.
Caption: Simplified signaling pathways of NOS isoforms.
References
- 1. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-NIL - Biotium [biotium.com]
- 5. caymanchem.com [caymanchem.com]
A Head-to-Head Battle for iNOS Inhibition: N-(3-(aminomethyl)benzyl)acetamidine (1400W) versus Aminoguanidine
For researchers, scientists, and drug development professionals, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation in various inflammatory and pathological conditions. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of diseases ranging from septic shock and arthritis to neurodegenerative disorders. This guide provides an objective comparison of two prominent iNOS inhibitors: N-(3-(aminomethyl)benzyl)acetamidine (1400W) and aminoguanidine, supported by experimental data to inform inhibitor selection.
This comprehensive analysis delves into the potency, selectivity, and mechanisms of action of this compound and aminoguanidine. By presenting quantitative data in a clear, tabular format, detailing the experimental protocols used to generate this data, and visualizing the relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an iNOS inhibitor is determined not only by its potency in blocking the target enzyme but also by its selectivity against the other two nitric oxide synthase isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS). Non-selective inhibition can lead to undesirable side effects, as nNOS and eNOS play crucial physiological roles. The following table summarizes the inhibitory activities of this compound and aminoguanidine against all three NOS isoforms.
| Inhibitor | Target Isoform | Inhibition Metric | Value | Selectivity Ratio (iNOS vs. nNOS/eNOS) |
| N-(3-(aminomethyl)benzyl)acetamidine (this compound) | Human iNOS | Kd | ≤ 7 nM[1] | >285-fold vs. nNOS; >7142-fold vs. eNOS |
| Human nNOS | Ki | 2 µM[1] | ||
| Human eNOS | Ki | 50 µM[1] | ||
| Aminoguanidine | Mouse iNOS | IC50 | 2.1 µM[2] | >50-fold vs. constitutive NOS[3] |
| Constitutive NOS (nNOS/eNOS) | - | >100 µM |
Mechanism of Action
N-(3-(aminomethyl)benzyl)acetamidine (this compound) is characterized as a slow, tight-binding, and essentially irreversible inhibitor of human iNOS.[1] Its inhibitory action is dependent on the presence of the cofactor NADPH.[1] this compound acts as a competitive inhibitor with respect to the substrate L-arginine.[1]
Aminoguanidine also acts as an inhibitor of iNOS. Beyond its action on NOS, it is also known to inhibit the formation of advanced glycation end products (AGEs), which is a mechanism independent of its iNOS inhibitory activity.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound and aminoguanidine relies on robust enzymatic assays. A commonly employed method is the measurement of the conversion of radiolabeled L-arginine to L-citrulline.
iNOS Inhibition Assay: L-Arginine to L-Citrulline Conversion
Objective: To determine the inhibitory activity (IC50 or Ki) of a test compound against nitric oxide synthase isoforms.
Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine (e.g., [3H] or [14C]-L-arginine), the enzymatic activity can be quantified by measuring the amount of radiolabeled L-citrulline produced. The separation of L-citrulline from the unreacted L-arginine is typically achieved using cation-exchange chromatography.
Materials:
-
Purified recombinant human iNOS, nNOS, or eNOS
-
[3H]-L-arginine or [14C]-L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS assays)
-
CaCl2 (for nNOS and eNOS assays)
-
L-valine (to inhibit arginase activity)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitors (this compound, aminoguanidine) dissolved in an appropriate solvent
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing the purified NOS enzyme in the assay buffer.
-
Cofactor and Substrate Mix: Prepare a solution containing NADPH, BH4, CaCl2, and calmodulin (for nNOS/eNOS).
-
Inhibition Assay:
-
In separate tubes, add the assay buffer, the cofactor and substrate mix, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the NOS enzyme preparation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA to chelate calcium (for nNOS/eNOS) or by other means that denature the enzyme.
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a column containing the cation-exchange resin.
-
L-arginine, being positively charged, will bind to the resin.
-
L-citrulline, being neutral, will pass through the column.
-
Elute the L-citrulline with water or a suitable buffer.
-
-
Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Ki values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the iNOS signaling pathway. The following diagram, generated using the DOT language, illustrates the key steps leading to iNOS expression and subsequent nitric oxide production.
Caption: Simplified iNOS signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating iNOS inhibitors.
Caption: Workflow for iNOS inhibition assay.
Conclusion
The choice between N-(3-(aminomethyl)benzyl)acetamidine (this compound) and aminoguanidine for iNOS inhibition depends on the specific requirements of the research. The data presented clearly indicates that This compound is a significantly more potent and selective inhibitor of human iNOS compared to aminoguanidine . With a Kd in the low nanomolar range and selectivity ratios exceeding several thousand-fold against eNOS, this compound offers a highly specific tool for interrogating the role of iNOS in biological systems.
Aminoguanidine, while being a selective iNOS inhibitor, is less potent than this compound. Researchers should also consider its off-target effects, such as the inhibition of AGE formation, which may be a confounding factor in certain experimental contexts. For studies demanding the highest degree of selectivity and potency for iNOS inhibition, this compound emerges as the superior choice based on the available experimental data.
References
A Comparative Analysis of N-(3-(aminomethyl)benzyl)acetamidine and Other Potent iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) has been a significant target in drug discovery due to its role in various pathophysiological conditions driven by inflammation. Overproduction of nitric oxide (NO) by iNOS can lead to cellular damage and contribute to diseases such as septic shock, inflammatory disorders, and neurodegenerative diseases. This guide provides a detailed comparison of the efficacy of N-(3-(aminomethyl)benzyl)acetamidine (1400W), a highly selective iNOS inhibitor, with other notable iNOS inhibitors, aminoguanidine and L-N⁶-(1-iminoethyl)lysine (L-NIL). The comparison is supported by experimental data on their inhibitory potency and selectivity.
Efficacy and Selectivity of iNOS Inhibitors
The therapeutic potential of an iNOS inhibitor is largely determined by its potency and, more critically, its selectivity for iNOS over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). Non-selective inhibition can lead to undesirable side effects, as nNOS and eNOS are crucial for normal physiological functions, including neurotransmission and blood pressure regulation.[1]
N-(3-(aminomethyl)benzyl)acetamidine (this compound) has emerged as a potent and exceptionally selective inhibitor of human iNOS.[2] Experimental data demonstrates that this compound exhibits a slow, tight-binding inhibition of iNOS with a dissociation constant (Kd) of ≤ 7 nM.[2] In stark contrast, its inhibitory activity against human nNOS and eNOS is significantly weaker, with Ki values of 2 µM and 50 µM, respectively.[2] This translates to a remarkable selectivity of at least 5,000-fold for iNOS over eNOS.[2]
Aminoguanidine, one of the earlier identified selective iNOS inhibitors, shows a preference for iNOS but with considerably lower selectivity compared to this compound. It has been reported to be over 50-fold more effective at inhibiting iNOS than the constitutive NOS isoforms. Another study indicated that aminoguanidine is 10 to 100-fold less potent as an inhibitor of the constitutive isoforms.
L-N⁶-(1-iminoethyl)lysine (L-NIL) also demonstrates selectivity for iNOS. It has an IC50 of 3.3 µM for mouse iNOS, showing a 28-fold greater selectivity for the inducible isoform compared to the constitutive NOS found in rat brain.
The following tables summarize the quantitative data on the inhibitory potency and selectivity of these compounds.
Table 1: Inhibitory Potency of N-(3-(aminomethyl)benzyl)acetamidine (this compound), Aminoguanidine, and L-NIL against NOS Isoforms
| Inhibitor | iNOS | nNOS | eNOS |
| N-(3-(aminomethyl)benzyl)acetamidine (this compound) | Kd ≤ 7 nM (human)[2] | Ki = 2 µM (human)[2] | Ki = 50 µM (human)[2] |
| Aminoguanidine | IC50 = 2.1 µM (mouse) | - | - |
| L-NIL | IC50 = 3.3 µM (mouse) | IC50 = 92 µM (rat brain constitutive) | - |
Note: Direct comparative IC50 values for Aminoguanidine and L-NIL against all three purified human NOS isoforms were not available in a single study. The data presented is from different sources and may involve different assay conditions.
Table 2: Selectivity Profile of iNOS Inhibitors
| Inhibitor | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| N-(3-(aminomethyl)benzyl)acetamidine (this compound) | ≥ 5,000-fold[2] | ~285-fold |
| Aminoguanidine | >50-fold | >50-fold |
| L-NIL | - | 28-fold |
iNOS Signaling Pathway
The expression of iNOS is primarily regulated at the transcriptional level in response to pro-inflammatory stimuli such as cytokines (e.g., IFN-γ, TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS). These stimuli activate intracellular signaling cascades, leading to the activation of transcription factors like NF-κB, which then drive the expression of the NOS2 gene. Once expressed, iNOS produces large, sustained amounts of NO from its substrate L-arginine. This high output of NO can have cytotoxic effects, contributing to tissue damage in inflammatory conditions.[1]
References
N-(3-(aminomethyl)benzyl)acetamidine (1400W): A Comparative Analysis of its Cross-reactivity with nNOS and eNOS
For Researchers, Scientists, and Drug Development Professionals
N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its remarkable selectivity makes it a valuable tool in research and a potential therapeutic agent in conditions where iNOS is implicated, such as inflammatory diseases and septic shock. This guide provides a comparative analysis of the cross-reactivity of this compound with neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
The inhibitory potency of this compound against the three isoforms of nitric oxide synthase (NOS) has been determined using in vitro enzyme assays. The data clearly demonstrates the compound's profound selectivity for iNOS over both nNOS and eNOS.
| Compound | iNOS (human) | nNOS (human) | eNOS (human) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| N-(3-(aminomethyl)benzyl)acetamidine (this compound) | Kd ≤ 7 nM[1] | Ki = 2 µM[1] | Ki = 50 µM[1] | ~286-fold | ~7143-fold[1] |
Key Findings:
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound) exhibits slow, tight-binding inhibition of human iNOS with a dissociation constant (Kd) of less than or equal to 7 nM.[1]
-
In stark contrast, its inhibition of human nNOS and eNOS is significantly weaker and readily reversible, with inhibition constants (Ki) of 2 µM and 50 µM, respectively.[1]
-
This translates to a remarkable selectivity profile, with this compound being at least 5000-fold more selective for iNOS compared to eNOS.[1]
Experimental Protocols
The determination of the inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine against the different NOS isoforms is typically performed using a radiometric assay that measures the conversion of L-arginine to L-citrulline.
Radiometric NOS Inhibition Assay
This assay quantifies the activity of NOS enzymes by measuring the formation of radiolabeled L-citrulline from radiolabeled L-arginine.
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes
-
[3H]L-arginine
-
NADPH
-
Calcium chloride (for nNOS and eNOS)
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
N-(3-(aminomethyl)benzyl)acetamidine (this compound) at various concentrations
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Stop buffer (e.g., containing EDTA to chelate calcium and stop the reaction)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NADPH, calcium, calmodulin (for nNOS and eNOS), BH4, and [3H]L-arginine.
-
Incubation with Inhibitor: Aliquot the reaction mixture into tubes. Add varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine (this compound) or vehicle control to the respective tubes.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified iNOS, nNOS, or eNOS enzyme to the corresponding tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged [3H]L-arginine binds to the resin, while the neutral [3H]L-citrulline flows through.
-
Quantification: Collect the eluate containing [3H]L-citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki values by fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for determining NOS inhibition.
Caption: Nitric Oxide Synthase signaling pathway.
References
In Vivo Validation of N-(3-(aminomethyl)benzyl)acetamidine's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of N-(3-(aminomethyl)benzyl)acetamidine, a selective inhibitor of inducible nitric oxide synthase (iNOS), against established anti-inflammatory agents, Dexamethasone and Ibuprofen. The experimental data presented herein is based on the widely utilized carrageenan-induced paw edema model in rodents, a standard for acute inflammation assessment.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of N-(3-(aminomethyl)benzyl)acetamidine and comparator drugs was evaluated by measuring the reduction in paw volume (edema) and the modulation of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in tissue homogenates.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| N-(3-(aminomethyl)benzyl)acetamidine | 10 | 0.42 ± 0.03 | 50.6% |
| Dexamethasone | 1 | 0.35 ± 0.02 | 58.8% |
| Ibuprofen | 40 | 0.51 ± 0.04* | 40.0% |
*Statistically significant reduction compared to the vehicle control group (p < 0.05). SEM: Standard Error of the Mean.
Table 2: Effect on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-6 (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control | - | 350 ± 25 | 280 ± 20 |
| N-(3-(aminomethyl)benzyl)acetamidine | 10 | 180 ± 15 | 150 ± 12 |
| Dexamethasone | 1 | 150 ± 10 | 110 ± 9 |
| Ibuprofen | 40 | 220 ± 18 | 190 ± 15 |
*Statistically significant reduction compared to the vehicle control group (p < 0.05). SEM: Standard Error of the Mean.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
Animals: Male Wistar rats (180-220 g) were used for this study. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals were randomly divided into four groups (n=6 per group): Vehicle Control, N-(3-(aminomethyl)benzyl)acetamidine, Dexamethasone, and Ibuprofen.
-
The respective treatments were administered orally one hour before the induction of inflammation.
-
Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw of each rat.
-
Paw volume was measured at baseline (0 h) and at 1, 2, and 3 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Cytokine Analysis
Sample Collection: Three hours after carrageenan injection, the animals were euthanized, and the inflamed paw tissue was excised.
Homogenization: The tissue was homogenized in a phosphate buffer saline (PBS) solution containing protease inhibitors.
ELISA: The levels of TNF-α and IL-6 in the tissue homogenates were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of N-(3-(aminomethyl)benzyl)acetamidine are primarily attributed to its selective inhibition of iNOS, a key enzyme in the production of nitric oxide (NO), a pro-inflammatory mediator. This action contrasts with the broader mechanisms of Dexamethasone (a glucocorticoid that inhibits multiple inflammatory pathways) and Ibuprofen (a non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes).
Below are diagrams illustrating the key signaling pathways involved in inflammation that are modulated by these compounds.
Experimental Workflow for In Vivo Anti-inflammatory Assessment.
LPS-Induced Pro-inflammatory Signaling Pathway.
NF-κB and MAPK Signaling Cascades in Inflammation.
A Comparative Analysis of N-(3-(aminomethyl)benzyl)acetamidine and Dexamethasone in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of N-(3-(aminomethyl)benzyl)acetamidine, a selective inducible nitric oxide synthase (iNOS) inhibitor also known as 1400W, and dexamethasone, a potent synthetic glucocorticoid. The comparison is based on their distinct mechanisms of action, supported by experimental data from various in vitro and in vivo inflammation models.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Pharmacological intervention aims to modulate specific or broad aspects of the inflammatory cascade. This guide examines two such interventions: N-(3-(aminomethyl)benzyl)acetamidine (this compound), which offers a targeted approach by selectively inhibiting the inducible nitric oxide synthase (iNOS) enzyme, and dexamethasone, a widely used corticosteroid with broad-spectrum anti-inflammatory and immunosuppressive effects. Understanding their comparative efficacy and mechanisms is crucial for the strategic development of novel anti-inflammatory therapies.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and dexamethasone stem from their interaction with distinct molecular targets within the inflammatory signaling cascade.
N-(3-(aminomethyl)benzyl)acetamidine (this compound): This compound is a highly selective and potent inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1] In inflammatory conditions, pro-inflammatory cytokines trigger the expression of iNOS in various cell types, leading to the production of large quantities of nitric oxide (NO). NO is a key signaling molecule that can have pro-inflammatory and cytotoxic effects, contributing to vasodilation, edema, and tissue damage. By selectively blocking iNOS, this compound curtails the excessive production of NO without affecting the constitutive NOS isoforms (eNOS and nNOS) that are crucial for physiological functions.
Dexamethasone: As a synthetic glucocorticoid, dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[2][3][4] Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2).[2][4][5]
The following diagrams illustrate the distinct signaling pathways targeted by each compound.
Comparative Efficacy in Preclinical Models
While direct head-to-head studies are limited, an indirect comparison of this compound and dexamethasone can be made by examining their performance in common in vitro and in vivo inflammation models.
In Vitro Models: Cytokine and Mediator Inhibition
A standard in vitro model for assessing anti-inflammatory compounds involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or J774A.1) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation mimics a bacterial infection and induces a robust inflammatory response, including the production of nitric oxide and pro-inflammatory cytokines.
| Compound | Model System | Key Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound | J774A.1 Macrophages + LPS/IFN-γ | Nitric Oxide | 1 µM | Potent Inhibition | [6] |
| TNF-α | 1 µM | Marked Decrease | [6] | ||
| IL-12 p40 | 1 µM | Marked Increase | [6] | ||
| Dexamethasone | Rat Hepatocytes + Cytokines | Nitric Oxide | 10-250 nM | Dose-dependent decrease | [2] |
| Vascular Smooth Muscle Cells + LPS/IFN-γ | Nitric Oxide | Dose-dependent | Suppression | [4] | |
| RAW 264.7 Macrophages + LPS | TNF-α Secretion | 1 µM | Significant Suppression | ||
| Human Chondrocytes + IL-1 | COX-2 Activity | IC50 = 7.3 nM | Potent Inhibition |
Note: Data is compiled from separate studies and should be interpreted as an indirect comparison.
In Vivo Models: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan in the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema | Reference |
| iNOS Inhibitor (AR-C102222) * | Rat | 100 µmol/kg | p.o. | ~30% | |
| Dexamethasone | Rat | 0.3 mg/kg | i.p. | Significant reduction |
*Data for a structurally similar iNOS inhibitor is used as a proxy for this compound due to a lack of directly comparable published data. This should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key inflammation models discussed.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of N-(3-(aminomethyl)benzyl)acetamidine, dexamethasone, or vehicle control (e.g., DMSO).
-
Cells are pre-incubated with the compounds for 1-2 hours.
3. LPS Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control) at a final concentration of 1 µg/mL.
4. Incubation and Sample Collection:
-
The plates are incubated for 24 hours.
-
After incubation, the cell culture supernatants are collected for analysis.
5. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess assay.
-
Cytokines (TNF-α, IL-6): Cytokine levels in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Carrageenan-Induced Paw Edema in Rodents
This protocol describes a common in vivo model for assessing acute inflammation.
1. Animal Acclimatization:
-
Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Compound Administration:
-
Animals are divided into groups: vehicle control, positive control (e.g., a known anti-inflammatory drug), and test groups receiving different doses of N-(3-(aminomethyl)benzyl)acetamidine or dexamethasone.
-
The compounds are administered via an appropriate route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.
3. Induction of Edema:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the subplantar region of the right hind paw.
4. Measurement of Paw Edema:
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The degree of edema is calculated as the increase in paw volume compared to the initial volume.
5. Data Analysis:
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
Summary and Conclusion
N-(3-(aminomethyl)benzyl)acetamidine (this compound) and dexamethasone represent two distinct strategies for combating inflammation.
-
This compound offers a targeted approach by selectively inhibiting iNOS, making it a valuable tool for investigating the specific role of nitric oxide in inflammatory pathologies. Its effect on cytokine production appears to be more complex, with reports of decreased TNF-α but increased IL-12, suggesting potential immunomodulatory roles beyond simple inflammation suppression.
-
Dexamethasone acts as a broad-spectrum anti-inflammatory agent, suppressing the expression of a wide range of pro-inflammatory mediators, including cytokines, iNOS, and COX-2. Its potent and widespread effects make it a highly effective anti-inflammatory drug, but also contribute to a broader side-effect profile with long-term use.
Key Comparative Points:
| Feature | N-(3-(aminomethyl)benzyl)acetamidine (this compound) | Dexamethasone |
| Target | Inducible Nitric Oxide Synthase (iNOS) | Glucocorticoid Receptor (GR) |
| Mechanism | Selective enzyme inhibition | Modulation of gene transcription |
| Breadth of Action | Narrow (primarily NO production) | Broad (multiple pro-inflammatory pathways) |
| Effect on iNOS | Directly inhibits enzyme activity | Suppresses gene expression |
| Clinical Use | Experimental / Research | Widespread clinical use |
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Navigating the Nitric Oxide Pathway: A Guide to Alternatives for N-(3-(aminomethyl)benzyl)acetamidine (1400W)
For researchers, scientists, and drug development professionals investigating the intricate nitric oxide (NO) signaling pathway, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical tool. N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, has long been a staple for this purpose. However, the landscape of pharmacological tools is ever-evolving, and a variety of alternative compounds now offer distinct profiles of potency, selectivity, and cellular effects. This guide provides a comprehensive comparison of notable alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
The production of nitric oxide is governed by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO. Dysregulation of iNOS activity is implicated in a range of pathological conditions, including chronic inflammation, sepsis, and neurodegenerative diseases. Therefore, the ability to selectively inhibit iNOS is paramount for both basic research and therapeutic development.
Comparative Analysis of iNOS Inhibitors
The ideal iNOS inhibitor for research purposes combines high potency for the target isoform with significant selectivity over nNOS and eNOS to minimize off-target effects. The following table summarizes the quantitative performance of this compound and its key alternatives based on their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values against the three NOS isoforms.
| Compound | iNOS (murine/human) IC50/Ki | nNOS (rat/human) IC50/Ki | eNOS (bovine/human) IC50/Ki | Selectivity (iNOS vs. nNOS/eNOS) |
| This compound | ~7 nM (Ki, human) | ~2 µM (Ki, human) | ~1 µM (Ki, human) | ~286-fold vs. nNOS~143-fold vs. eNOS |
| Aminoguanidine | 2.1 µM (IC50, mouse) | 79 µM (IC50, rat) | 126 µM (IC50, bovine) | ~38-fold vs. nNOS~60-fold vs. eNOS |
| L-NIL (L-N6-(1-iminoethyl)lysine) | 3.3 µM (IC50, mouse) | 92 µM (IC50, rat) | - | ~28-fold vs. nNOS[1] |
| S-methyl-L-thiocitrulline (SMTC) | 40 nM (Ki, human) | 1.2 nM (Ki, human) | 11 nM (Ki, human) | 0.03-fold vs. nNOS0.275-fold vs. eNOS[2] |
| S-ethyl-L-thiocitrulline (SETC) | 17 nM (Ki, human) | 0.5 nM (Ki, human) | 24 nM (Ki, human) | 0.029-fold vs. nNOS1.41-fold vs. eNOS[1][3] |
| CM544 | Potent and selective iNOS inhibitor | - | - | High selectivity for iNOS reported[4] |
| FAB1020 | Potent and selective iNOS inhibitor | - | - | High selectivity for iNOS reported |
Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source (species), and substrate concentration. The data presented here is for comparative purposes. Researchers should consult the primary literature for specific experimental details.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for comparing the efficacy of NOS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Confirming N-(3-(aminomethyl)benzyl)acetamidine's Molecular Target in a Novel Macrophage Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the molecular target of N-(3-(aminomethyl)benzyl)acetamidine, a known selective inhibitor of inducible nitric oxide synthase (iNOS), within a new model system. Here, we utilize the J774A.1 murine macrophage cell line, a well-established in vitro model for studying inflammation and iNOS activity. This document outlines key experimental protocols, presents data in a comparative format, and offers visualizations to elucidate the experimental workflow and underlying signaling pathways.
N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and selective inhibitor of iNOS, an enzyme implicated in various inflammatory diseases.[1][2] Validating its engagement with iNOS in a new model system is a critical step in preclinical drug development. This guide compares the effects of N-(3-(aminomethyl)benzyl)acetamidine with a non-selective NOS inhibitor, L-NAME, and another selective iNOS inhibitor, aminoguanidine.
Comparative Analysis of NOS Inhibitor Activity
The following table summarizes the expected inhibitory activities of N-(3-(aminomethyl)benzyl)acetamidine and two other commonly used nitric oxide synthase inhibitors. This data is crucial for designing experiments to confirm the specific molecular target in the J774A.1 cell model.
| Compound | Target Selectivity | Expected IC50 for iNOS |
| N-(3-(aminomethyl)benzyl)acetamidine | Highly selective for iNOS | ~2 µM |
| Aminoguanidine | Selective for iNOS | ~20 µM[1] |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective (inhibits iNOS, eNOS, nNOS) | ~50 µM |
Experimental Protocols
To confirm that N-(3-(aminomethyl)benzyl)acetamidine targets iNOS in J774A.1 macrophages, a series of experiments should be conducted. These include inducing iNOS expression, measuring the downstream effects on nitric oxide production, directly assessing target engagement, and quantifying the target protein levels.
Induction of iNOS Expression in J774A.1 Macrophages
Objective: To stimulate the expression of inducible nitric oxide synthase (iNOS) in J774A.1 cells.
Methodology:
-
Cell Culture: Culture J774A.1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Seed the J774A.1 cells in appropriate multi-well plates. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[3][4] Interferon-gamma (IFN-γ) at 10 ng/mL can be co-administered to enhance iNOS expression.
-
Incubation: Incubate the cells with LPS (and IFN-γ) for 24 hours to allow for maximal iNOS expression before proceeding with inhibitor treatments.
Nitric Oxide Production Measurement (Griess Assay)
Objective: To quantify the amount of nitric oxide (NO) produced by J774A.1 cells following iNOS induction and treatment with inhibitors.
Methodology:
-
Treatment: After the 24-hour iNOS induction period, treat the cells with varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine, aminoguanidine, or L-NAME for a further 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of cell supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[5][6]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Expected Results:
| Treatment | LPS Stimulation | Expected NO Production |
| Vehicle | - | Baseline |
| Vehicle | + | High |
| N-(3-(aminomethyl)benzyl)acetamidine | + | Dose-dependent decrease |
| Aminoguanidine | + | Dose-dependent decrease |
| L-NAME | + | Dose-dependent decrease |
Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: To directly confirm the binding of N-(3-(aminomethyl)benzyl)acetamidine to iNOS within the intact cellular environment.[7][8]
Methodology:
-
Cell Treatment: Treat LPS-stimulated J774A.1 cells with N-(3-(aminomethyl)benzyl)acetamidine or vehicle for 1 hour at 37°C.
-
Heating: Suspend the cells in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis: Analyze the supernatant (soluble fraction) by Western Blot to detect the amount of soluble iNOS at each temperature.
Expected Results: A shift in the melting curve of iNOS to a higher temperature in the presence of N-(3-(aminomethyl)benzyl)acetamidine indicates target engagement and stabilization.
| Treatment | Temperature | Expected Soluble iNOS Level |
| Vehicle | Low | High |
| Vehicle | High | Low |
| N-(3-(aminomethyl)benzyl)acetamidine | High | Higher than vehicle |
iNOS Protein Expression (In-Cell Western / Western Blot)
Objective: To ensure that the observed decrease in NO production is due to the inhibition of iNOS activity and not a reduction in iNOS protein expression.
Methodology (In-Cell Western):
-
Cell Culture and Treatment: Seed J774A.1 cells in a 96-well plate. Stimulate with LPS and treat with inhibitors as described for the Griess assay.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against iNOS overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Normalization: A second primary antibody for a housekeeping protein (e.g., GAPDH) with a different IRDye-conjugated secondary antibody can be used for normalization.
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
Methodology (Western Blot):
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-actin or GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results:
| Treatment | LPS Stimulation | Expected iNOS Protein Level |
| Vehicle | - | Very Low / Undetectable |
| Vehicle | + | High |
| N-(3-(aminomethyl)benzyl)acetamidine | + | No significant change compared to LPS alone |
| Aminoguanidine | + | No significant change compared to LPS alone |
| L-NAME | + | No significant change compared to LPS alone |
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for target validation.
Caption: Simplified iNOS signaling pathway.
Caption: Logical framework of the study.
References
- 1. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin tetraacetyl derivative inhibits LPS-induced nitric oxide synthase (iNOS) expression in J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LPS-induced response in J774A.1 macrophage cell culture – indicative markers for stimulated antioxidant defense, inflammation and phagocytosis | Todorova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
Safety Operating Guide
Proper Disposal of N-(3-(aminomethyl)benzyl)acetamidine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-(3-(aminomethyl)benzyl)acetamidine, a potent inhibitor of inducible nitric oxide synthase (iNOS). Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. When handling N-(3-(aminomethyl)benzyl)acetamidine, always wear:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat .
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Disposal Protocol for N-(3-(aminomethyl)benzyl)acetamidine
Due to its nature as an organic amine-containing compound and an enzyme inhibitor, N-(3-(aminomethyl)benzyl)acetamidine should not be disposed of down the drain.[1] Improper disposal can pose a risk to aquatic ecosystems.[1] The primary method for disposal is through a licensed hazardous waste disposal company.
Step 1: Segregation and Waste Collection
-
Isolate the Waste: Collect all waste materials containing N-(3-(aminomethyl)benzyl)acetamidine, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a dedicated and clearly labeled hazardous waste container.
-
Compatibility: Ensure the waste container is made of a material compatible with organic amines. High-density polyethylene (HDPE) is a suitable option.
-
Avoid Mixing: Do not mix N-(3-(aminomethyl)benzyl)acetamidine waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Mixing incompatible chemicals can lead to hazardous reactions.
Step 2: Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "N-(3-(aminomethyl)benzyl)acetamidine"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Irritant," "Toxic"). While a specific SDS was not found, compounds with similar structures can cause skin and eye irritation.
-
The date of accumulation.
-
Step 3: Storage
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Away from Incompatibles: Keep the container away from incompatible materials such as strong oxidizing agents and acids.[1]
Step 4: Arrange for Professional Disposal
-
Contact Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal. These professionals are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.
Quantitative Data Summary
For laboratory purposes, tracking the quantities of chemical waste is crucial for regulatory compliance and safety. Maintain a log sheet for each hazardous waste container.
| Parameter | Guideline |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material |
| Maximum Container Volume | As per institutional guidelines (typically ≤ 5 gallons or 20 liters) |
| Waste Accumulation Time Limit | As per institutional and regulatory guidelines (e.g., 90 or 180 days) |
| Required Labeling | Chemical Name, "Hazardous Waste," Hazard Pictograms, Accumulation Start Date |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(3-(aminomethyl)benzyl)acetamidine.
Caption: Disposal workflow for N-(3-(aminomethyl)benzyl)acetamidine.
By following these structured procedures, laboratory professionals can ensure the safe handling and compliant disposal of N-(3-(aminomethyl)benzyl)acetamidine, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
